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  • Product: sodium 5-hydroxyheptanoate
  • CAS: 59239-94-0

Core Science & Biosynthesis

Foundational

The Pivotal Role of 3-Hydroxyheptanoate in Microbial Biopolymer Synthesis: A Technical Guide

This in-depth technical guide explores the biological function of 3-hydroxyheptanoate within microbial metabolism, primarily focusing on its crucial role as a monomer for the synthesis of medium-chain-length polyhydroxya...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the biological function of 3-hydroxyheptanoate within microbial metabolism, primarily focusing on its crucial role as a monomer for the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the metabolic pathways, enzymatic machinery, and regulatory networks governing the production of this valuable biopolymer precursor.

Introduction: 3-Hydroxyheptanoate as a Building Block for Bio-based Polymers

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage compounds.[1] Their material properties, ranging from thermoplastic to elastomeric, make them attractive as sustainable alternatives to conventional petroleum-based plastics.[1] The composition of these biopolymers, and thus their physical characteristics, is dictated by the monomeric subunits incorporated by the microbial host.

3-Hydroxyheptanoate (3HHp) is a medium-chain-length (mcl) hydroxyalkanoate that can be integrated into PHA polymers, contributing to their flexibility and altering their thermal properties. Its incorporation is particularly noted in bacteria such as Pseudomonas putida when cultivated on odd-chain fatty acids.[2] This guide will dissect the metabolic journey of a C7 fatty acid, heptanoate, to its functionalized form, 3-hydroxyheptanoate, and its subsequent polymerization into mcl-PHA.

The Metabolic Pathway: From Heptanoate to Poly(3-hydroxyheptanoate)

The primary route for the conversion of external heptanoate into 3-hydroxyheptanoate for PHA synthesis is the β-oxidation pathway. This catabolic process, typically associated with the breakdown of fatty acids for energy, is ingeniously repurposed by certain bacteria to generate precursors for biopolymer synthesis.

The key steps are as follows:

  • Activation of Heptanoate: Exogenous heptanoate is transported into the bacterial cell and activated to its coenzyme A (CoA) thioester, heptanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (FadD) .[3]

  • β-Oxidation Cycles: Heptanoyl-CoA enters the β-oxidation cycle. In the first cycle, it is oxidized, hydrated, and thiolyzed to yield acetyl-CoA and pentanoyl-CoA. Pentanoyl-CoA then enters a second round of β-oxidation.

  • Formation of the Key Precursor: During the β-oxidation of pentanoyl-CoA, an intermediate, trans-2-pentenoyl-CoA, is formed. This is a critical branch point. Instead of proceeding through the canonical β-oxidation which would lead to complete degradation, this intermediate is acted upon by a specific (R)-specific enoyl-CoA hydratase (PhaJ) .[4][5] This enzyme catalyzes the hydration of the double bond to form (R)-3-hydroxypentanoyl-CoA.

  • Polymerization: The (R)-3-hydroxyacyl-CoA monomers, including 3-hydroxyheptanoate-CoA (from the initial cycles on longer odd-chain fatty acids if present) and the more prevalent 3-hydroxypentanoyl-CoA in this specific case, are then polymerized by a PHA synthase (PhaC) into the growing PHA chain.[6] Pseudomonas putida, a well-studied mcl-PHA producer, possesses two key PHA synthases, PhaC1 and PhaC2, which exhibit different substrate specificities.[6][7]

It is noteworthy that while the β-oxidation pathway is the primary source of 3-hydroxyheptanoate from heptanoate, intermediates from the de novo fatty acid synthesis pathway can also be channeled towards mcl-PHA production under certain conditions, a process involving the enzyme 3-hydroxyacyl-ACP-CoA transacylase (PhaG) .[4][8]

Visualizing the Pathway:

Heptanoate_to_PHA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Heptanoate Heptanoate Heptanoyl_CoA Heptanoyl-CoA Heptanoate->Heptanoyl_CoA FadD (Acyl-CoA Synthetase) Beta_Oxidation β-Oxidation Cycle Heptanoyl_CoA->Beta_Oxidation trans_2_Enoyl_CoA trans-2-Enoyl-CoA (Intermediate) Beta_Oxidation->trans_2_Enoyl_CoA FadA, FadB Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA R_3_Hydroxyacyl_CoA (R)-3-Hydroxyheptanoyl-CoA trans_2_Enoyl_CoA->R_3_Hydroxyacyl_CoA PhaJ ((R)-specific enoyl-CoA hydratase) PHA mcl-PHA (Poly(3-hydroxyheptanoate)) R_3_Hydroxyacyl_CoA->PHA PhaC (PHA Synthase)

Metabolic pathway of heptanoate to mcl-PHA.

Key Enzymatic Players and Their Characteristics

The efficient synthesis of 3-hydroxyheptanoate-containing PHAs is dependent on the coordinated action of several key enzymes.

EnzymeGeneFunctionSubstrate Specificity
Acyl-CoA Synthetase fadDActivates fatty acids to their CoA esters.Pseudomonas aeruginosa possesses multiple FadD homologs with preferences for different chain-length fatty acids.[9]
(R)-specific enoyl-CoA hydratase phaJHydrates trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA.Pseudomonas species have multiple PhaJ homologs (e.g., PhaJ1, PhaJ2, PhaJ4) with varying specificities for short- to medium-chain-length enoyl-CoAs.[10][11][12]
PHA Synthase phaCPolymerizes (R)-3-hydroxyacyl-CoA monomers.Class II PHA synthases, like PhaC1 and PhaC2 in P. putida, polymerize mcl-hydroxyacyl-CoAs (C6-C14).[2][6]
β-Oxidation Enzymes fadA, fadBCatalyze the core reactions of the β-oxidation cycle.These enzymes are generally broad in their substrate range for fatty acyl-CoAs.
3-hydroxyacyl-ACP-CoA transacylase phaGLinks de novo fatty acid synthesis to PHA production.Primarily acts on medium-chain-length 3-hydroxyacyl-ACPs.[4]

Expert Insight: The multiplicity of phaJ and fadD genes in organisms like Pseudomonas highlights a sophisticated level of metabolic engineering by nature. This enzymatic redundancy allows the organism to efficiently channel a variety of fatty acid substrates towards PHA synthesis, demonstrating a remarkable metabolic flexibility. The deletion of core β-oxidation genes like fadA and fadB can surprisingly enhance PHA accumulation from fatty acids by preventing the complete catabolism of intermediates, thereby increasing the pool of precursors available for the PhaJ and PhaC enzymes.[13]

Regulation of 3-Hydroxyheptanoate Metabolism

The metabolic flux towards 3-hydroxyheptanoate incorporation into PHAs is tightly regulated at both the genetic and enzymatic levels.

  • Nutrient Limitation: The synthesis of PHAs is often triggered by a limitation of essential nutrients, such as nitrogen or phosphorus, in the presence of an excess carbon source (e.g., heptanoate).[8] This condition signals the cell to divert carbon from growth-related processes to storage in the form of PHAs.

  • Global Regulatory Systems: Two-component systems, such as the GacS/GacA system, play a role in the global regulation of secondary metabolism, including PHA synthesis.[14]

  • Transcriptional Regulation: The expression of the pha gene cluster, which includes the genes for PHA synthase and other associated proteins, is controlled by transcriptional regulators. In Pseudomonas putida, the PhaD protein acts as a positive regulator of pha gene expression.[8]

  • Metabolic Control: The availability of substrates and cofactors, such as CoA and NAD(P)H, also influences the activity of the enzymes in the pathway. For instance, the activity of the PHA synthase can be sensitive to the ratio of (R)-3-hydroxyacyl-CoA to free CoA.[1]

Regulation_of_PHA_Synthesis Nutrient_Limitation Nutrient Limitation (e.g., Nitrogen) GacS_GacA GacS/GacA System Nutrient_Limitation->GacS_GacA Carbon_Excess Carbon Excess (e.g., Heptanoate) Carbon_Excess->GacS_GacA PhaD PhaD (Transcriptional Regulator) GacS_GacA->PhaD Activates pha_genes pha genes (phaC, phaJ, etc.) PhaD->pha_genes Induces expression Enzymes PHA Synthesis Enzymes (PhaC, PhaJ, etc.) pha_genes->Enzymes Translation PHA_synthesis PHA Synthesis Enzymes->PHA_synthesis Catalyzes

Regulatory network of PHA synthesis.

Experimental Protocols for Studying 3-Hydroxyheptanoate Metabolism

Quantification of 3-Hydroxyheptanoate Monomers in PHA by GC-MS

This protocol describes the standard method for analyzing the monomeric composition of PHAs.

Principle: The PHA polymer is subjected to methanolysis, which breaks the ester bonds and converts the hydroxyalkanoate monomers into their methyl ester derivatives. These volatile derivatives are then separated and identified by gas chromatography-mass spectrometry (GC-MS).

Methodology:

  • Cell Harvesting and Drying:

    • Harvest microbial cells containing PHAs by centrifugation.

    • Wash the cell pellet with distilled water and lyophilize to obtain the dry cell weight.

  • Methanolysis:

    • To a known amount of dried cells (e.g., 10-20 mg), add a solution of 15% (v/v) sulfuric acid in methanol and chloroform.

    • Heat the mixture in a sealed tube at 100°C for 2-4 hours. This process simultaneously extracts the PHA and converts the monomers to methyl esters.[15]

    • Cool the reaction mixture to room temperature.

  • Phase Separation and Extraction:

    • Add water to the cooled mixture and vortex to induce phase separation.

    • The lower chloroform phase, containing the 3-hydroxyalkanoate methyl esters, is carefully collected.

  • GC-MS Analysis:

    • Inject an aliquot of the chloroform phase into a GC-MS system.

    • A standard capillary column for fatty acid methyl ester analysis (e.g., HP-5MS) is typically used.

    • The mass spectrometer is operated in scan mode to identify the characteristic fragmentation patterns of the 3-hydroxyheptanoate methyl ester and other monomers.

    • For quantification, a calibration curve is prepared using a standard of methyl-(R)-3-hydroxybutyrate or another suitable standard.[1][16]

Data Analysis: The identity of the 3-hydroxyheptanoate methyl ester is confirmed by its retention time and mass spectrum. The quantity is determined by comparing the peak area to the calibration curve.

Stable Isotope Tracing of Heptanoate Metabolism

This advanced technique allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.

Principle: Microorganisms are cultured in a medium containing a stable isotope-labeled substrate, such as 13C-labeled heptanoate. The incorporation of the isotope into downstream metabolites, including the 3-hydroxyheptanoate monomers of PHA, is then traced using mass spectrometry.

Methodology:

  • Culture with Labeled Substrate:

    • Cultivate the microbial strain in a defined minimal medium where the primary carbon source is a 13C-labeled heptanoate (e.g., [1-13C]heptanoate or uniformly labeled [U-13C]heptanoate).

  • Time-Course Sampling:

    • Collect cell samples at different time points during growth and PHA accumulation.

  • Metabolite Extraction and Analysis:

    • For intracellular metabolites, quench metabolism rapidly and extract the metabolites.

    • For PHA monomer analysis, perform methanolysis as described in the GC-MS protocol.

    • Analyze the resulting methyl esters by GC-MS. The mass spectra will show a shift in the mass-to-charge ratio (m/z) of the fragments containing the 13C label, allowing for the determination of the labeling pattern.

Data Interpretation: The pattern and extent of 13C incorporation into 3-hydroxyheptanoate and other metabolites provide direct evidence of the metabolic pathway from heptanoate. This data can be used for metabolic flux analysis to quantify the carbon flow through different pathways.[17][18]

Conclusion

3-Hydroxyheptanoate serves as a key monomer that can be incorporated into microbial polyhydroxyalkanoates, thereby influencing the material properties of these biodegradable polymers. Its biosynthesis in microorganisms like Pseudomonas putida is intricately linked to the β-oxidation of odd-chain fatty acids, a process that is tightly regulated in response to environmental cues. The elucidation of this metabolic pathway and its enzymatic machinery provides a foundation for the metabolic engineering of microorganisms to produce tailored biopolymers with desired characteristics. The experimental protocols outlined in this guide offer robust methods for the quantification and in-depth study of 3-hydroxyheptanoate metabolism, paving the way for further advancements in the field of microbial biopolymer production.

References

  • Medium-Chain-Length Polyhydroxyalkanoates Production. (2022). Encyclopedia.pub. [Link]

  • Poblete-Castro, I., et al. (2019). Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin. Metabolic Engineering, 56, 115-128. [Link]

  • Ren, Q., et al. (2009). Overexpression and characterization of medium-chain-length polyhydroxyalkanoate granule bound polymerases from Pseudomonas putida GPo1. BMC Biotechnology, 9, 8. [Link]

  • Tsuge, T., et al. (1999). Molecular cloning of two (R)-specific enoyl-CoA hydratase genes from Pseudomonas aeruginosa and their use for polyhydroxyalkanoate synthesis. FEMS Microbiology Letters, 178(1), 77-84. [Link]

  • Liu, S., et al. (2023). β-oxidation–polyhydroxyalkanoates synthesis relationship in Pseudomonas putida KT2440 revisited. Applied Microbiology and Biotechnology, 107(5-6), 1621-1635. [Link]

  • Fukui, T., et al. (2015). Contribution of the Distal Pocket Residue to the Acyl-Chain-Length Specificity of (R)-Specific Enoyl-Coenzyme A Hydratases from Pseudomonas spp. Applied and Environmental Microbiology, 81(23), 8121-8129. [Link]

  • Sato, S., et al. (2011). Characterization and Functional Analyses of R-Specific Enoyl Coenzyme A Hydratases in Polyhydroxyalkanoate-Producing Ralstonia eutropha. Journal of Bacteriology, 193(20), 5736-5745. [Link]

  • O'Leary, N. D., et al. (2014). Identification and characterization of an acyl-CoA dehydrogenase from Pseudomonas putida KT2440 that shows preference towards medium to long chain length fatty acids. Microbiology, 160(Pt 1), 134-144. [Link]

  • Hoffmann, N., & Steinbüchel, A. (2004). Regulation of polyhydroxyalkanoate biosynthesis in Pseudomonas putida and Pseudomonas aeruginosa. FEMS Microbiology Letters, 237(1), 1-8. [Link]

  • Kang, Y., et al. (2010). Multiple FadD Acyl-CoA Synthetases Contribute to Differential Fatty Acid Degradation and Virulence in Pseudomonas aeruginosa. PLoS ONE, 5(10), e13557. [Link]

  • O'Connor, K. E., et al. (2007). GacS-Dependent Regulation of Polyhydroxyalkanoate Synthesis in Pseudomonas putida CA-3. Applied and Environmental Microbiology, 73(13), 4154-4160. [Link]

  • Zhu, K., et al. (2013). Elucidating the Pseudomonas aeruginosa Fatty Acid Degradation Pathway: Identification of Additional Fatty Acyl-CoA Synthetase Homologues. PLoS ONE, 8(5), e64554. [Link]

  • García, B., et al. (2008). Poly‐3‐hydroxyalkanoate synthases from Pseudomonas putida U: substrate specificity and ultrastructural studies. Journal of Applied Microbiology, 104(5), 1335-1343. [Link]

  • Lee, S. Y., et al. (2006). Metabolic engineering and characterization of phaC1 and phaC2 genes from Pseudomonas putida KCTC1639 for overproduction of medium-chain-length polyhydroxyalkanoate. Biotechnology Progress, 22(6), 1682-1688. [Link]

  • Tsuge, T., et al. (2003). Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation. International Journal of Biological Macromolecules, 31(4-5), 195-205. [Link]

  • La Rosa, R., et al. (2022). Synthetic Control of Metabolic States in Pseudomonas putida by Tuning Polyhydroxyalkanoate Cycle. mBio, 13(1), e03230-21. [Link]

  • Ren, Q., et al. (2009). Purification of PhaC1 and PhaC2 from P. putida GPp104 [pGEc405] and GPp104 [pGEc404]. ResearchGate. [Link]

  • Sharma, P. K., et al. (2017). Synthesis and Physical Properties of Polyhydroxyalkanoate Polymers with Different Monomer Compositions by Recombinant Pseudomonas putida LS46 Expressing a Novel PHA SYNTHASE (PhaC116) Enzyme. International Journal of Molecular Sciences, 18(3), 569. [Link]

  • Klinke, S., et al. (2002). The role of the fatty acid beta-oxidation multienzyme complex from Pseudomonas oleovorans in polyhydroxyalkanoate biosynthesis: molecular characterization of the fadBA operon from P. oleovorans and of the enoyl-CoA hydratase genes phaJ from P. oleovorans and Pseudomonas putida. Archives of Microbiology, 178(2), 149-160. [Link]

  • Liu, S., et al. (2023). β-oxidation–polyhydroxyalkanoates synthesis relationship in Pseudomonas putida KT2440 revisited. ResearchGate. [Link]

  • Chung, A., et al. (2018). Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp. Journal of Microbiological Methods, 149, 10-16. [Link]

  • Tan, G. Y. A., et al. (2014). Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. DR-NTU. [Link]

  • Clark, D. P., & Cronan, J. E. (2005). The pathway of aerobic β-oxidation. ResearchGate. [Link]

  • Kour, G., et al. (2025). Advancements in genetic engineering for enhanced Polyhydroxyalkanoates (PHA) production: a comprehensive review of metabolic pathway manipulation and gene deletion strategies. Critical Reviews in Biotechnology, 45(1), 1-25. [Link]

  • Getachew, A., & Woldesenbet, F. (2023). Biosynthesis of PHA from fatty acids via beta-oxidation pathway. ResearchGate. [Link]

  • Park, J. Y., et al. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology, 7, 489. [Link]

  • Park, S. J., & Lee, S. Y. (2004). Proposed metabolic pathways for PHA biosynthesis in recombinant E. coli strain from fatty acid through β-oxidation pathway. ResearchGate. [Link]

  • Sharma, P. K., et al. (2015). Synthesis and physical properties of polyhydroxyalkanoate polymers with different monomer compositions by wild-type and mutant strains of Pseudomonas chlororaphis. Canadian Journal of Microbiology, 61(11), 855-864. [Link]

  • Prieto, M. A., et al. (2020). The Modification of Regulatory Circuits Involved in the Control of Polyhydroxyalkanoates Metabolism to Improve Their Production. Frontiers in Bioengineering and Biotechnology, 8, 396. [Link]

  • Aires, A., et al. (2020). Optimization of Green Extraction and Purification of PHA Produced by Mixed Microbial Cultures from Sludge. Polymers, 12(4), 947. [Link]

  • Lestari, C. D., et al. (2023). Optimization and Analysis of Polyhydroxyalkanoate (PHA) by Bacillus sp. Strain CL33 and Bacillus flexus Strain S5a from Palm Oil. International Journal of Advanced Science, Engineering and Information Technology, 13(6), 2323-2331. [Link]

  • Lv, X., et al. (2026). Recent advances in microbial production of odd-chain fatty acids. World Journal of Microbiology and Biotechnology, 42(1), 1-15. [Link]

  • Gillingham, M. B., & van Vlies, N. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]

  • Mackay, C. L., & Zheng, Y. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology, 1978, 269-283. [Link]

  • Wibowo, M. C., et al. (2021). Heptanoate Improves Compensatory Mechanism of Glucose Homeostasis in Mitochondrial Long-Chain Fatty Acid Oxidation Defect. Metabolites, 11(3), 153. [Link]

  • Park, J. Y., et al. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology, 7, 489. [Link]

  • Mackay, C. L., & Zheng, Y. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]

  • Xie, Z., et al. (2026). Applications of stable isotopes in lipid metabolic tracing and lipidomics analysis. TrAC Trends in Analytical Chemistry. [Link]

  • Galán, B., et al. (2021). Genome-Wide Metabolic Reconstruction of the Synthesis of Polyhydroxyalkanoates from Sugars and Fatty Acids by Burkholderia Sensu Lato Species. Genes, 12(6), 896. [Link]

Sources

Exploratory

difference between 5-hydroxyheptanoic acid and sodium 5-hydroxyheptanoate

Content Type: In-Depth Technical Whitepaper Audience: Researchers, Formulation Scientists, and Analytical Chemists Focus: Physicochemical Stability, Lactonization Kinetics, and Analytical Differentiation Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Audience: Researchers, Formulation Scientists, and Analytical Chemists Focus: Physicochemical Stability, Lactonization Kinetics, and Analytical Differentiation

Executive Summary: The Stability Paradox

In drug development and metabolic research, the distinction between 5-hydroxyheptanoic acid (the free acid) and sodium 5-hydroxyheptanoate (the salt) is not merely a matter of counter-ions; it is a fundamental difference in molecular topology and stability.

The core technical divergence lies in intramolecular cyclization . The free acid is thermodynamically predisposed to undergo autogenous Fisher esterification to form


-heptanolactone  (a 6-membered ring), particularly under acidic or non-aqueous conditions. The sodium salt, conversely, stabilizes the open-chain carboxylate form, preventing this cyclization due to charge repulsion and lack of a protonated carbonyl electrophile.

For researchers, this dictates a strict protocol: never treat these forms as interchangeable during extraction or storage. Mismanagement of pH during sample preparation will lead to artifactual lactonization, skewing quantitative data and pharmacokinetic profiles.

Molecular Architecture & Physicochemical Divergence

The two species exhibit drastically different behaviors in solution and solid states.

Feature5-Hydroxyheptanoic Acid (Free Acid)Sodium 5-Hydroxyheptanoate (Salt)
CAS Registry Generic Ref: Hydroxy fatty acidGeneric Ref: Fatty acid salt
State (RT) Viscous oil or low-melting solidCrystalline solid (typically hygroscopic)
Solubility Soluble in organic solvents (DCM, MeOH); Low water solubility.Highly water-soluble; Insoluble in non-polar organics.
pKa ~4.8 (Carboxylic acid)N/A (Fully dissociated in water)
Reactivity High Risk: Spontaneous lactonization to

-heptanolactone.
Stable: Resists cyclization at pH > 7.0.
Partition Coeff (LogP) Higher (Lipophilic)Low (Hydrophilic/Ionic)
The Structural Mechanism
  • The Acid: Possesses both a nucleophile (-OH at C5) and an electrophile (-COOH at C1). The 5-carbon spacing allows for a favored 6-membered transition state.

  • The Salt: The carboxylate group (

    
    ) is resonance-stabilized. The negative charge density renders the carbonyl carbon less electrophilic, and the lack of a proton prevents the activation energy required for nucleophilic attack by the hydroxyl group.
    

The Core Instability: Lactonization Kinetics

The most critical phenomenon defining these two molecules is the acid-catalyzed intramolecular esterification .

Thermodynamic Driver

Formation of a 6-membered ring (


-lactone) is entropically and enthalpically favored over the open chain in acidic media.
  • Reaction: 5-Hydroxyheptanoic acid

    
    
    
    
    
    -Heptanolactone +
    
    
  • Equilibrium: In aqueous acid, the equilibrium shifts toward the lactone. In anhydrous acid (or during drying/lyophilization), conversion can approach 100%.

The "Lyophilization Trap"

A common error in handling the sodium salt is lyophilization from a non-buffered solution. As water is removed, local pH shifts or proton transfer can generate trace amounts of the free acid, which then cyclizes during the drying process. Protocol: Always maintain a slightly alkaline buffer (pH 8.0–9.0) if drying the salt form.

Visualization of the Equilibrium

The following diagram illustrates the pH-dependent switching mechanism.

Lactonization Salt Sodium 5-Hydroxyheptanoate (Open Chain Carboxylate) Acid 5-Hydroxyheptanoic Acid (Open Chain Protonated) Salt->Acid Acidification (pH < 4.5) Acid->Salt Neutralization (pH > 7.0) Lactone delta-Heptanolactone (Cyclic Ester) Acid->Lactone Spontaneous Cyclization (-H2O) Lactone->Salt Saponification (NaOH, Heat)

Figure 1: The Stability Triangle. The salt is stable. The acid is a transient intermediate that collapses into the lactone.

Analytical Discrimination Strategy

Distinguishing the salt from the lactone (or the acid) requires rigorous method design. Standard Reverse-Phase HPLC often uses acidic mobile phases (e.g., 0.1% Formic Acid), which can cause on-column conversion of the salt to the acid/lactone.

Recommended Analytical Workflow

To accurately quantify the salt without interference:

  • Mobile Phase pH: Use a buffered mobile phase at pH 7.0–7.5 (e.g., Ammonium Acetate). This keeps the molecule in the open-chain carboxylate form.

  • Detection:

    • LC-MS/MS (ESI-): Negative mode is ideal for the carboxylate anion (

      
      ).
      
    • Lactone Detection: Requires ESI+ (protonated) or APCI, as the lactone has no ionizable protons for negative mode.

  • Sample Diluent: Dissolve samples in 50:50 Water:Methanol buffered to pH 8. Never dissolve the salt in pure acetonitrile or acidic diluents.

Experimental Protocol: Stability Validation

Objective: Confirm resistance of Sodium 5-Hydroxyheptanoate to cyclization.

  • Preparation: Dissolve Sodium 5-Hydroxyheptanoate (1 mg/mL) in 10 mM Ammonium Bicarbonate (pH 8.0).

  • Challenge: Prepare a parallel sample in 0.1% Formic Acid (pH ~2.5).

  • Incubation: Hold both at 25°C for 4 hours.

  • Analysis: Inject both onto a C18 column (Mobile Phase: Water/MeOH with 10mM Ammonium Acetate pH 7).

  • Result:

    • pH 8 Sample: Single peak (Open chain).

    • pH 2.5 Sample: Appearance of a later-eluting peak (Lactone) and decrease of the early peak (Acid/Salt).

Biopharmaceutical Implications[1]

Absorption & Permeability
  • Sodium Salt: High aqueous solubility makes it suitable for IV formulations. However, its ionic nature limits passive diffusion across the blood-brain barrier (BBB) or gut membrane unless active transport is involved.

  • Lactone (derived from Acid): Highly lipophilic. If the acid is administered orally, the low pH of the stomach will convert it to the lactone. The lactone is rapidly absorbed via passive diffusion but must be hydrolyzed back to the hydroxy-acid in plasma (by paraoxonases or esterases) to be active (if the open chain is the pharmacophore).

Formulation Risks

If the drug substance is the Sodium Salt , moisture is the enemy. Hygroscopicity can lead to deliquescence. Once dissolved in adsorbed water, atmospheric


 can lower the micro-environmental pH enough to trigger trace lactonization, leading to "unknown impurity" flags during stability testing.

Analytical Decision Tree

Use this logic flow to select the correct handling procedure.

DecisionTree Start Start: Sample Analysis Form Target Analyte Form? Start->Form SaltBranch Sodium Salt (Open Chain) Form->SaltBranch AcidBranch Free Acid / Lactone Form->AcidBranch Buffer Maintain pH > 7.5 (Ammonium Bicarbonate) SaltBranch->Buffer LCMS LC-MS (ESI Negative) Monitor [M-H]- Buffer->LCMS Acidify Acidify to pH < 3 (Drive to Lactone) AcidBranch->Acidify GCMS GC-MS (Derivatized) or LC-MS (ESI Positive) Acidify->GCMS

Figure 2: Analytical workflow to prevent artifactual interconversion.

References

  • Kotapati, H. K., & Bates, P. D. (2018).[1] A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes. Journal of Chromatography B. Link

  • Gérard, H. C., et al. (1992).[2] Separation and quantitation of hydroxy and epoxy fatty acids by high-performance liquid chromatography with an evaporative light-scattering detector. Journal of the American Oil Chemists' Society.[2] Link

  • ChemicalBook. (2026). 5-Hydroxyoctanoic acid lactone (Analogous Delta-Lactone Properties). Link

  • TutorChase. (2025). Mechanism of Lactonization from Hydroxy Acids. Link

  • Michigan State University. (2025). Thermodynamics of Lactonization and Ring Strain. Link

Sources

Foundational

sodium 5-hydroxyheptanoate molecular weight and formula

[1] Executive Summary Sodium 5-hydroxyheptanoate is the sodium salt of 5-hydroxyheptanoic acid, an acyclic hydroxy fatty acid derivative. While less commonly isolated as a discrete solid than its corresponding lactone, d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Sodium 5-hydroxyheptanoate is the sodium salt of 5-hydroxyheptanoic acid, an acyclic hydroxy fatty acid derivative. While less commonly isolated as a discrete solid than its corresponding lactone, delta-heptalactone (CAS 3301-90-4), it serves as a critical intermediate in flavor chemistry, metabolic profiling, and the synthesis of chiral building blocks.

This guide provides a definitive technical analysis of sodium 5-hydroxyheptanoate, focusing on its molecular specifications, synthesis via alkaline hydrolysis, and its pH-dependent equilibrium behavior. Researchers utilizing this compound must understand the dynamic relationship between the open-chain salt and the closed-ring lactone to ensure experimental reproducibility.

Physicochemical Specifications

The following data characterizes sodium 5-hydroxyheptanoate in its pure, open-chain salt form.

Core Identity Data[1]
ParameterValueNotes
Chemical Name Sodium 5-hydroxyheptanoateIUPAC: Sodium 5-hydroxyheptanoate
Molecular Formula C₇H₁₃NaO₃ Open-chain carboxylate form
Molecular Weight 168.17 g/mol Calculated (C: 12.01, H: 1.01, O: 16.00, Na: 22.99)
Parent Acid MW 146.19 g/mol 5-Hydroxyheptanoic acid (C₇H₁₄O₃)
Parent Lactone MW 128.17 g/mol delta-Heptalactone (C₇H₁₂O₂)
CAS Number Not widely establishedOften generated in situ from CAS 3301-90-4
Solubility Water (High), Methanol (Moderate)Insoluble in non-polar solvents (Hexane)
Appearance White hygroscopic powderTendency to deliquesce
Structural Definition

Unlike the rigid delta-heptalactone, the sodium salt possesses a flexible alkyl chain with a hydrophilic carboxylate head and a secondary hydroxyl group at position 5.

SMILES (Salt): CCC(O)CCCC(=O)[O-].[Na+] InChI Key (Parent Acid): JFVQYQDTHWLYHG-UHFFFAOYSA-N

Chemical Behavior & Equilibrium Dynamics

The most critical technical aspect of working with sodium 5-hydroxyheptanoate is its thermodynamic instability relative to delta-heptalactone in acidic or neutral aqueous environments.

The Lactonization Equilibrium

In aqueous solution, the compound exists in equilibrium. At pH > 10 , the equilibrium strongly favors the open-chain salt (sodium 5-hydroxyheptanoate). As pH drops below 7, spontaneous cyclization occurs, releasing water and reforming the delta-heptalactone.

Mechanism:

  • Basic Conditions (pH > 10): The carboxylate anion is stable due to charge repulsion and solvation.

  • Acidification (pH < 5): Protonation of the carboxylate yields the free acid (5-hydroxyheptanoic acid).

  • Cyclization: The hydroxyl oxygen at C5 attacks the carbonyl carbon, driven by the entropic favorability of forming a 6-membered ring (delta-lactone).

Visualization of Equilibrium

The following diagram illustrates the reversible transformation between the lactone, the free acid, and the sodium salt.

G Lactone delta-Heptalactone (Closed Ring) C7H12O2 Intermediate 5-Hydroxyheptanoic Acid (Free Acid) C7H14O3 Lactone->Intermediate + H2O / H+ (Slow) Salt Sodium 5-Hydroxyheptanoate (Open Chain Salt) C7H13NaO3 Lactone->Salt + NaOH (Saponification) Intermediate->Lactone - H2O (Spontaneous at low pH) Intermediate->Salt + NaOH Salt->Intermediate + HCl

Figure 1: The pH-dependent equilibrium between delta-heptalactone and sodium 5-hydroxyheptanoate.

Synthesis & Preparation Protocol

Since the sodium salt is rarely sold as a bulk reagent due to hygroscopicity, it is standard practice to synthesize it fresh from the commercially available delta-heptalactone.

Reagents Required[1]
  • Precursor: delta-Heptalactone (CAS 3301-90-4), ≥98% purity.

  • Base: Sodium Hydroxide (NaOH), 1.0 M standard solution.

  • Solvent: Ethanol (absolute) or Water (deionized).

  • Indicator: Phenolphthalein (optional).

Step-by-Step Hydrolysis Workflow
  • Stoichiometric Calculation: Calculate the moles of delta-heptalactone (MW 128.17). Use a slight excess of NaOH (1.05 equivalents) to ensure complete ring opening.

    • Example: To convert 1.28 g (10 mmol) of lactone, use 10.5 mL of 1.0 M NaOH.

  • Reaction Setup: Dissolve the delta-heptalactone in a minimal volume of ethanol (e.g., 5 mL). Add the 1.0 M NaOH solution dropwise with stirring at room temperature.

  • Heating (Saponification): Heat the mixture to 60°C for 60–90 minutes.

    • Checkpoint: The solution should become homogeneous (lactones are often oils; the salt is water-soluble).

    • Validation: Monitor by TLC (silica gel, Hexane:EtOAc 8:2). The lactone spot (high Rf) should disappear; the salt stays at the baseline.

  • Isolation (Lyophilization): Do not acidify. Acidification will revert the product to the lactone. Remove ethanol under reduced pressure (Rotavap) at 40°C. Freeze-dry (lyophilize) the remaining aqueous solution to obtain Sodium 5-hydroxyheptanoate as a white, hygroscopic powder.

  • Storage: Store in a desiccator at -20°C. Exposure to ambient moisture can lead to hydrolysis and slow reversion to the lactone if any proton source is present.

Analytical Characterization

To validate the identity of Sodium 5-hydroxyheptanoate, use the following spectral markers.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: D₂O (Deuterium Oxide).

  • Distinctive Feature: The signal for the proton at C5 (methine attached to -OH) will shift upfield compared to the lactone.

  • C2-H (alpha to carboxylate): ~2.1 ppm (triplet).

  • C5-H (chiral center): ~3.6 ppm (multiplet). Note: In the lactone, this signal is typically ~4.3 ppm due to the ester linkage.

  • Absence of Lactone Carbonyl: ¹³C-NMR will show a carboxylate peak at ~180-182 ppm, distinct from the lactone ester carbonyl (~172 ppm).

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (ESI-).

  • Target Ion: [M - Na]⁻

  • m/z Calculation: 168.17 (Salt) - 22.99 (Na) = 145.18 Da .

  • Observation: Look for the peak at m/z 145 .

Applications in Research

Metabolic Probe

Sodium 5-hydroxyheptanoate serves as a structural analog in fatty acid oxidation studies. It mimics intermediates in the beta-oxidation of odd-chain fatty acids. Researchers use it to challenge mitochondrial dehydrogenases or to study the transport specificity of carnitine palmitoyltransferase systems.

Chiral Building Block

The compound contains a chiral center at C5. Enzymatic resolution of the racemic lactone followed by hydrolysis yields enantiomerically pure sodium (R)- or (S)-5-hydroxyheptanoate. These are valuable precursors for:

  • Pheromone synthesis: Many insect pheromones are chiral lactones or hydroxy acids.

  • Macrolide antibiotics: The hydroxy-acid backbone is a common motif in polyketide synthesis.

Flavor Chemistry Standards

In food science, the salt is used as a non-volatile precursor. Upon thermal processing or acidification (e.g., in baking or fermentation), it releases delta-heptalactone in a controlled manner, providing a sustained "coconut/creamy" sensory profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102968, delta-Heptalactone. Retrieved from [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.[1][2] Journal of Organic Chemistry, 78(14), 6868-6879.[3] (Establishes the B_AC2 mechanism for delta-lactone hydrolysis). Retrieved from [Link]

  • AABlocks (2025). Catalog Entry: Sodium 5-hydroxyheptanoate.[4] (Commercial source verification). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Thermodynamic Properties &amp; Characterization of 5-Hydroxyheptanoate Salts

The following technical guide is structured to address the specific needs of researchers and drug development professionals. It synthesizes theoretical thermodynamic principles with practical experimental methodologies,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific needs of researchers and drug development professionals. It synthesizes theoretical thermodynamic principles with practical experimental methodologies, acknowledging the niche status of 5-hydroxyheptanoate salts while providing a rigorous framework for their characterization.

Executive Summary: The Chemical Context

5-Hydroxyheptanoate (5-HH) salts represent a class of medium-chain hydroxy fatty acid derivatives. Structurally, they are homologs of


-hydroxybutyrate (GHB) and 5-hydroxypentanoate, distinguishing them as potential targets for CNS modulation or as metabolic intermediates in polyhydroxyalkanoate (PHA) synthesis.

From a thermodynamic perspective, 5-HH salts present a unique challenge: the competition between ionic lattice stability and intramolecular cyclization (lactonization). For drug development, understanding these properties is critical for selecting the optimal counter-ion (e.g.,


, 

,

) to ensure bioavailability, shelf-life stability, and processability.
Key Thermodynamic Parameters (Predicted vs. Homologs)
PropertySodium 5-Hydroxyheptanoate (Predicted)Sodium GHB (Reference)Critical Implication
Molecular Weight 168.17 g/mol 126.09 g/mol Dosing mass balance
pKa (Acid) ~4.724.72Buffer capacity & absorption
LogP (Acid) ~1.2 (More lipophilic)-0.5 (Hydrophilic)BBB permeability & solubility
Melting Point 135–145°C (Anhydrous)146°CSolid-state processing window
Hygroscopicity High (Deliquescent potential)Very HighStorage humidity control

Solid-State Thermodynamics

The solid-state behavior of 5-HH salts is governed by the electrostatic interactions between the carboxylate headgroup and the metal cation, modulated by the hydrophobic effect of the heptyl chain.

Crystal Lattice Energy & Melting Behavior

Unlike short-chain homologs, the


 chain of 5-HH introduces significant van der Waals interactions between the alkyl tails in the crystal lattice.
  • Odd-Even Effect: As an odd-numbered chain (

    
    ), 5-HH salts likely exhibit lower packing efficiency compared to even-numbered homologs, potentially resulting in a lower enthalpy of fusion (
    
    
    
    ).
  • Counter-ion Effect:

    • Sodium (

      
      ):  Typically forms monoclinic or triclinic lattices. High water solubility but prone to hydrate formation (hemi- or di-hydrates).
      
    • Calcium (

      
      ):  Higher lattice energy due to divalent charge. Likely forms less soluble, higher-melting solids, useful for controlled release formulations.
      
Polymorphism

Fatty acid salts are notorious for polymorphism. For 5-HH, researchers must screen for:

  • Form I (Stable): High melting point, thermodynamically stable at RT.

  • Form II (Metastable): Kinetic product from rapid precipitation; may convert to Form I during storage.

  • Amorphous Phase: Generated by spray drying; higher solubility but thermodynamically unstable.

Solution Thermodynamics & Stability

The most critical thermodynamic instability for 5-hydroxy acids is lactonization .

The Lactonization Equilibrium

In acidic aqueous solution, the 5-hydroxyheptanoate anion is protonated to the free acid, which is thermodynamically driven to cyclize into


-heptanolactone  (a 6-membered ring), releasing water.

Mechanism:



  • Thermodynamic Driver: Formation of a 6-membered ring is entropically favored (low ring strain).

  • pH Dependence: At pH > 6.0, the equilibrium shifts left (salt form stable). At pH < 4.5, lactonization is rapid.

Visualization: Stability Pathways

The following diagram illustrates the thermodynamic fate of 5-HH salts under varying conditions.

G Figure 1: Thermodynamic Stability & Degradation Pathways of 5-Hydroxyheptanoate Salt 5-HH Salt (Solid) (Stable Storage Form) Sol_Anion 5-HH Anion (aq) (Bioavailable Form) Salt->Sol_Anion Dissolution (H2O) Sol_Anion->Salt Crystallization Acid 5-HH Free Acid (Transient Intermediate) Sol_Anion->Acid Protonation (pH < pKa) Acid->Sol_Anion Deprotonation (pH > pKa) Lactone δ-Heptanolactone (Degradant/Pro-drug) Acid->Lactone Cyclization (-H2O) Fast at pH < 4 Lactone->Acid Hydrolysis (+H2O) Slow at neutral pH Polymer Oligomers/P(5HH) (Polymerization) Lactone->Polymer ROP (Catalyst/Heat)

Caption: Figure 1: pH-dependent equilibrium shifts. Note the irreversible path to polymerization if lactone concentration is high.

Experimental Protocols (Self-Validating Systems)

To generate the missing specific data for 5-HH salts, the following protocols must be executed. These are designed to be self-validating by including internal controls.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine


 (Melting), 

(Glass Transition), and Dehydration onset.
  • Sample Prep: Weigh 2–5 mg of dried 5-HH salt into a Tzero aluminum pan. Hermetically seal (pinhole lid if dehydration is expected).

  • Cycle 1 (Drying/History Erasure): Heat from -40°C to 100°C at 10°C/min. Rationale: Removes surface water and relaxes stress.

  • Cooling: Cool to -40°C at 5°C/min. Rationale: Promotes crystallization.

  • Cycle 2 (Measurement): Heat from -40°C to 200°C at 10°C/min.

  • Validation:

    • If a broad endotherm appears <100°C in Cycle 1 but not Cycle 2, it was solvated water.

    • If a sharp endotherm appears >130°C, it is the true melting point (

      
      ).
      
    • Control: Run Sodium Benzoate (

      
      ) or Indium standard to verify cell constant.
      
Protocol B: pH-Rate Profile for Lactonization

Objective: Quantify the kinetic stability of the salt in gastric vs. systemic fluids.

  • Preparation: Prepare 10 mM solutions of 5-HH salt in buffers: pH 1.2 (Gastric), pH 4.5, pH 6.8, pH 7.4 (Plasma).

  • Incubation: Hold at 37°C.

  • Sampling: Aliquot at t=0, 15, 30, 60, 120 min.

  • Analysis: HPLC-UV (210 nm) or LC-MS.

    • Stationary Phase: C18 Reverse Phase.

    • Mobile Phase: Acidic water/Acetonitrile (prevents on-column lactonization).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Trust Indicator: The pH 7.4 sample should show <1% degradation over 24 hours. If degradation is fast, check for transition metal contamination (catalysts).

Implications for Formulation & Processing

Salt Selection Decision Matrix

Choosing the right salt form dictates the thermodynamic performance of the final drug product.

Counter-ionThermodynamic ProfileRecommended Application
Sodium (

)
High Solubility, Hygroscopic, Low

IV Injection, Immediate Release Oral
Calcium (

)
Moderate Solubility, High

, Stable Hydrates
Tablets, Capsules (Better flow properties)
Magnesium (

)
High Solubility, Amorphous tendencyLiquid formulations (if stability allows)
Lithium (

)
Not recommendedToxicity concerns overlap with CNS effects
Processing Risks
  • Wet Granulation: Avoid acidic binders. The presence of moisture + heat + local acidity will trigger lactonization (degradation). Use Dry Granulation (Roller Compaction).

  • Lyophilization: If freeze-drying Na-5-HH, control the secondary drying phase carefully. Over-drying can induce amorphous collapse (

    
     drops), leading to sticky cake formation.
    

References

  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Lenz, R. W., & Marchessault, R. H. (2005). Bacterial Polyesters: Biosynthesis, Biodegradable Plastics and Biotechnology. Biomacromolecules (Context for hydroxyalkanoate thermodynamics). Link

  • PubChem. (2025).[2][3] 5-Hydroxyhexanoic acid (Homolog Data).[4] National Library of Medicine. Link

  • Morris, K. R., et al. (1994). Theoretical approaches to physical transformations of active pharmaceutical ingredients during manufacturing and storage. Advanced Drug Delivery Reviews. Link

Sources

Foundational

metabolic pathway engineering for 5-hydroxyheptanoate production

An In-depth Technical Guide to the Metabolic Pathway Engineering of Escherichia coli for the Production of 5-Hydroxyheptanoate Abstract 5-Hydroxyheptanoate, a C7 ω-2 hydroxy fatty acid, is a promising bio-based chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Pathway Engineering of Escherichia coli for the Production of 5-Hydroxyheptanoate

Abstract

5-Hydroxyheptanoate, a C7 ω-2 hydroxy fatty acid, is a promising bio-based chemical with potential applications as a precursor for polymers and specialty chemicals. Its production via traditional chemical synthesis is often complex and environmentally taxing. This guide details a comprehensive strategy for the de novo biosynthesis of 5-hydroxyheptanoate from simple carbon sources using a metabolically engineered Escherichia coli platform. We will explore the design principles for a novel biosynthetic pathway, leveraging a heterologous thioesterase for precursor synthesis and a P450 monooxygenase for regioselective hydroxylation. This document provides a full narrative on the causal logic behind experimental design, detailed protocols for strain construction and fermentation, and robust analytical methods for product quantification, serving as a technical resource for researchers in metabolic engineering and synthetic biology.

Introduction: The Case for Bio-based 5-Hydroxyheptanoate

Hydroxy fatty acids (HFAs) are a valuable class of molecules characterized by their dual carboxyl and hydroxyl functional groups, making them versatile building blocks for polymers, lubricants, cosmetics, and pharmaceuticals.[1][2] Medium-chain length HFAs (C6-C14), particularly those with sub-terminal hydroxylation (ω-1, ω-2, ω-3), are rare in nature but are of significant industrial interest.[3][4] 5-Hydroxyheptanoate (5-HHA), a seven-carbon ω-2 HFA, represents a non-natural molecule with high potential for creating novel polymers with tailored properties.

Currently, the production of such specialty chemicals relies on petroleum-based feedstocks and multi-step chemical syntheses that often require harsh conditions and generate significant waste. Metabolic engineering offers a sustainable alternative, enabling the production of complex molecules from renewable resources like glucose under mild, aqueous conditions.[5] Escherichia coli is a preferred microbial chassis for this purpose due to its rapid growth, well-characterized genetics, and amenability to genetic engineering.[6]

This guide outlines a systematic approach to engineer E. coli for the efficient production of 5-HHA. The core strategy involves three key modules:

  • Precursor Synthesis: Channeling carbon flux from central metabolism towards the synthesis of the C7 fatty acid precursor, heptanoic acid.

  • Regioselective Hydroxylation: Introducing a heterologous enzyme capable of specifically hydroxylating heptanoic acid at the C5 position.

  • Host Strain Optimization: Modifying the host's native metabolism to prevent degradation of intermediates and the final product, thereby maximizing yield.

Design and Construction of the 5-Hydroxyheptanoate Biosynthetic Pathway

The creation of a non-natural biosynthetic pathway requires a logical selection of enzymes and careful consideration of the host's metabolic network. Our proposed pathway diverts intermediates from the native fatty acid synthesis (FAS) cycle and introduces a terminal hydroxylation step.

Pathway Conceptualization: From Glucose to 5-Hydroxyheptanoate

The engineered pathway begins with glucose, which is converted to acetyl-CoA and malonyl-CoA via glycolysis. These central metabolites are the primary building blocks for the iterative FAS pathway, which produces acyl-acyl carrier protein (acyl-ACP) intermediates.

Causality Behind Experimental Choices:

  • Precursor Diversion: To produce the C7 precursor, we must prematurely terminate the FAS cycle. This is achieved by introducing a plant or bacterial acyl-ACP thioesterase (TE) with specificity for medium-chain acyl-ACPs. Overexpression of a suitable TE cleaves the C7 acyl chain from its ACP carrier, releasing free heptanoic acid.[3] This prevents the chain from being further elongated to the C16 and C18 fatty acids native to E. coli.

  • Regioselective C-H Activation: The most challenging step is the specific hydroxylation of the unactivated C5-H bond of heptanoic acid. P450 monooxygenases are ideal candidates for this reaction due to their well-documented ability to perform sub-terminal hydroxylation of fatty acids.[3][4] Specifically, the P450BM3 monooxygenase from Bacillus megaterium is a robust, self-sufficient enzyme (containing both a reductase and a monooxygenase domain) known to hydroxylate medium-chain fatty acids at the ω-1, ω-2, and ω-3 positions.[7] Through protein engineering, its regioselectivity can be further refined to favor the ω-2 position (C5) on a C7 substrate.

The complete proposed pathway is visualized below.

Metabolic Pathway for 5-Hydroxyheptanoate Production cluster_central_metabolism Central Metabolism cluster_fas Fatty Acid Synthesis (FAS) cluster_engineered_pathway Engineered Pathway cluster_degradation β-Oxidation (Blocked) Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA AccABCD Heptanoyl_ACP Heptanoyl_ACP Acetyl_CoA->Heptanoyl_ACP Malonyl_CoA->Heptanoyl_ACP FabH, FabG, FabZ, FabI (3 cycles) Heptanoic_Acid Heptanoic_Acid Heptanoyl_ACP->Heptanoic_Acid CcFatB1 (Thioesterase) Heptanoyl_CoA Heptanoyl_CoA Heptanoic_Acid->Heptanoyl_CoA FadD (Acyl-CoA Synthetase) Five_Hydroxyheptanoate 5-Hydroxyheptanoate Heptanoic_Acid->Five_Hydroxyheptanoate P450BM3 Mutant (Monooxygenase) Degradation Degradation Heptanoyl_CoA->Degradation FadE, etc. Heptanoyl_CoA->Degradation Strain Construction Workflow cluster_plasmid1 Plasmid 1: Precursor Module cluster_plasmid2 Plasmid 2: Hydroxylation Module start Start: Select Base Strain (e.g., E. coli K-12 ΔfadE) p1_design Design p15A Plasmid (Medium Copy) - ParaBAD Promoter - Thioesterase Gene (e.g., CcFatB1) start->p1_design p2_design Design pET Plasmid (High Copy) - T7 Promoter - P450BM3 Mutant Gene start->p2_design p1_assemble Gene Synthesis & Gibson Assembly p1_design->p1_assemble p1_verify Sequence Verification p1_assemble->p1_verify transform Co-transform Plasmids into E. coli Host p1_verify->transform p2_assemble Gene Synthesis & Gibson Assembly p2_design->p2_assemble p2_verify Sequence Verification p2_assemble->p2_verify p2_verify->transform screen Screen Colonies via PCR & Plasmid Miniprep transform->screen culture Shake-Flask Cultivation & Induction Test screen->culture analyze Analyze Supernatant for 5-HHA via GC-MS culture->analyze finish Optimized Strain Ready for Fermentation analyze->finish

Caption: Workflow for constructing and verifying the 5-HHA production strain.

Protocol 1: Gene Cloning and Strain Construction

  • Host Strain Preparation: Begin with an E. coli K-12 derivative. Create a targeted deletion of the fadE gene using a CRISPR-Cas9 or λ-Red recombination-based method to block the β-oxidation pathway. [1]2. Gene Synthesis: Codon-optimize the sequences for the selected thioesterase (e.g., CcFatB1 from Cinnamomum camphora)[3] and the P450BM3 mutant for expression in E. coli. Synthesize these genes commercially.

  • Vector Preparation:

    • Plasmid 1 (Precursor): Use a medium-copy number vector with a p15A origin of replication and a chloramphenicol resistance marker. The vector should contain an arabinose-inducible promoter (ParaBAD) for controlled expression of the thioesterase.

    • Plasmid 2 (Hydroxylation): Use a high-copy number vector with a ColE1 origin, such as a pET series plasmid, with an ampicillin resistance marker. This vector should contain a strong IPTG-inducible T7 promoter for high-level expression of the P450 monooxygenase.

  • Cloning: Linearize the vectors by PCR or restriction digest. Assemble the vectors and synthesized gene fragments using Gibson Assembly or a similar seamless cloning method.

  • Transformation: Co-transform the two assembled plasmids into the prepared ΔfadE E. coli host strain. Plate on LB agar containing both ampicillin and chloramphenicol.

  • Verification: Confirm the presence of both plasmids in transformants via colony PCR. Isolate the plasmids and verify the integrity of the cloned genes via Sanger sequencing.

Optimization of Metabolic Flux

Achieving high titers of 5-HHA requires balancing the pathway to maximize carbon flow to the product while minimizing metabolic burden on the host. [6] Table 1: Strategies for Metabolic Optimization

StrategyTargetRationale & CausalityExpected Outcome
Gene Knockout fadD, fadEPrevents the degradation of the heptanoic acid precursor and the 5-HHA final product by blocking entry into the β-oxidation pathway. [1]Increased accumulation of C7 intermediates and final product.
Promoter Engineering ParaBAD (Thioesterase), PT7 (P450)Allows for differential expression tuning. Thioesterase expression can be induced first to build a precursor pool before inducing the more burdensome P450 enzyme. [8]Reduced metabolic load, improved cell health, and higher final product titer.
Precursor Feeding Supplement media with heptanoic acidBypasses the fatty acid synthesis module to directly test and optimize the efficiency of the P450 hydroxylation step. [9]Provides a clear metric for the conversion efficiency of the hydroxylation enzyme.
Cofactor Regeneration Overexpress glucose-6-phosphate dehydrogenase (zwf)The P450 monooxygenase is NADPH-dependent. Overexpressing a key enzyme in the pentose phosphate pathway increases the intracellular NADPH pool. [10]Enhanced P450 activity and higher conversion rates.

Fed-Batch Fermentation for High-Titer Production

To achieve industrially relevant titers, a high-cell-density fed-batch fermentation process is required. [11][12]This strategy allows for controlled growth and sustained productivity over an extended period.

Protocol 2: Fed-Batch Fermentation

  • Inoculum Preparation: Grow a verified production strain overnight in 50 mL of LB medium with appropriate antibiotics at 37°C.

  • Bioreactor Setup: Prepare a 5-L bioreactor with 3 L of defined minimal medium containing glucose (20 g/L) and necessary salts and trace metals. Set initial parameters: 37°C, pH 7.0 (controlled with NH4OH), and dissolved oxygen (DO) maintained at 30% via a cascaded agitation and aeration control loop.

  • Batch Phase: Inoculate the bioreactor with the overnight culture. Allow the cells to grow until the initial glucose supply is depleted, indicated by a sharp spike in the DO level.

  • Fed-Batch Phase:

    • Begin a continuous feed of a concentrated glucose solution (500 g/L) at a rate that maintains a low residual glucose concentration, preventing acetate formation.

    • When the optical density (OD600) reaches ~30, lower the temperature to 30°C to improve protein folding and reduce metabolic stress.

  • Induction Phase:

    • Induce the expression of the thioesterase by adding L-arabinose to a final concentration of 0.2% (w/v).

    • After 4-6 hours, induce the expression of the P450 monooxygenase by adding IPTG to a final concentration of 0.1 mM.

  • Production and Harvest: Continue the fermentation for 48-72 hours post-induction. Monitor cell growth (OD600) and take periodic samples to quantify 5-HHA production via GC-MS. Harvest the culture broth for product extraction.

Product Analysis and Quantification

Accurate and robust analytical methods are essential for process optimization and yield determination. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile organic compounds like fatty acid derivatives. [13][14] Protocol 3: GC-MS Quantification of 5-Hydroxyheptanoate

  • Sample Preparation (Extraction):

    • Take 1 mL of culture broth and centrifuge to pellet the cells.

    • Transfer the supernatant to a new tube. Acidify to pH < 2 with concentrated HCl to protonate the carboxyl group.

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging to separate the phases.

    • Carefully transfer the top organic layer to a clean glass vial. Repeat the extraction twice and pool the organic phases.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Incubate at 70°C for 30 minutes to convert the hydroxyl and carboxyl groups to their more volatile trimethylsilyl (TMS) ethers/esters.

  • GC-MS Analysis:

    • Injector: 250°C; Splitless injection of 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) mode, targeting characteristic ions of the derivatized 5-HHA for high sensitivity and specificity.

  • Quantification: Prepare a standard curve using pure 5-hydroxyheptanoate standard subjected to the same extraction and derivatization process. Plot peak area against concentration to determine the concentration in the fermentation samples.

Table 2: Comparison of Potential Analytical Methods

ParameterGC-MS (with Derivatization)HPLC-UV (with Derivatization)
Specificity Very High (Mass fragmentation pattern)Moderate to High
Sensitivity (LOD) Low (ng/mL range) [13]Higher (µg/mL range) [15]
Sample Throughput ModerateHigh
Primary Requirement Analyte must be volatile or made volatile through derivatization.Analyte must contain a chromophore or be derivatized to add one.
Recommendation Primary method due to high specificity and sensitivity for this class of molecule.Feasible but may require derivatization with a UV-active tag and offers less structural confirmation.

Conclusion and Future Outlook

This guide presents a comprehensive and scientifically grounded framework for the metabolic engineering of E. coli to produce 5-hydroxyheptanoate. By combining rational pathway design, targeted host modifications, and optimized fermentation processes, this strategy establishes a clear path toward the sustainable bioproduction of this novel C7 platform chemical.

Future work should focus on the protein engineering of the P450 monooxygenase to enhance its catalytic efficiency and regioselectivity specifically for heptanoic acid. Additionally, exploring alternative host organisms, such as Saccharomyces cerevisiae, could offer advantages in handling the oxidative stress associated with P450 activity. [16]The successful implementation of these strategies will pave the way for the large-scale, economical production of 5-HHA and other valuable medium-chain hydroxy fatty acids.

References

  • Kim, S., et al. (2018). Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Song, H., et al. (2019). Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Kim, S., et al. (2018). Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Figure 1 from Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli. Available at: [Link]

  • Chen, W. N., et al. (2014). Engineering the Saccharomyces cerevisiae β-Oxidation Pathway to Increase Medium Chain Fatty Acid Production as Potential Biofuel. PLOS ONE. Available at: [Link]

  • Li, J., et al. (2021). Metabolic engineering of Escherichia coli for efficient production of L-5-hydroxytryptophan from glucose. Biotechnology for Biofuels. Available at: [Link]

  • Al-Shorgani, N. K. N., et al. (2023). Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. SCIEPublish. Available at: [Link]

  • Luo, X., et al. (2018). Metabolic pathway engineering for high-level production of 5-hydroxytryptophan in Escherichia coli. Metabolic Engineering. Available at: [Link]

  • Lee, J., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. Available at: [Link]

  • Hara, R., et al. (2013). Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

  • ResearchGate. (2018). Metabolic Pathway Engineering for High-level Production of 5-Hydroxytryptophan in Escherichia coli. Available at: [Link]

  • ResearchGate. (2025). Biosynthesis of Functional Polyhydroxyalkanoates by Engineered Halomonas bluephagenesis. Available at: [Link]

  • ResearchGate. (2018). Properties, biosynthesis, and catalytic mechanisms of hydroxy-amino-acids. Available at: [Link]

  • TSI Journals. (2017). Optimization of Polyhydroxyalkanoate Production by Recombinant E. coli Supplemented with Different Plant By-Products. Available at: [Link]

  • MDPI. (2021). Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications. Available at: [Link]

  • ResearchGate. (n.d.). Steps 1–6 show the optimization of various factors to achieve optimal... Available at: [Link]

  • Ingham, C. J., & Winterburn, J. B. (2022). Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants. Biotechnology and Bioengineering. Available at: [Link]

  • ResearchGate. (n.d.). Biosynthesis and metabolism of 5-HT. TPH hydroxylates L-tryptophan to... Available at: [Link]

  • PubChem. (n.d.). 5-Hydroxycaproate. Available at: [Link]

  • PubChem. (n.d.). 7-Hydroxyheptanoate. Available at: [Link]

  • Liu, W., et al. (2022). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Industrial Crops and Products. Available at: [Link]

  • Ultreze Enzymes. (2025). Top Enzymes in the Pharma Industry and Their Key Roles Explained. Available at: [Link]

  • ESF Experts. (n.d.). Enhancing polyhydroxyalkanoate biosynthesis in Escherichia coli: A genetic engineering and process optimization approach towards functionalized polymeric nanomedicine. Available at: [Link]

  • Kornhauser, A., et al. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology. Available at: [Link]

  • Li, Z., et al. (2022). Strategies for efficient production of recombinant proteins in Escherichia coli: alleviating the host burden and enhancing protein activity. Microbial Cell Factories. Available at: [Link]

  • MDPI. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Available at: [Link]

  • Wang, L., et al. (2021). Biosynthesis of 5-Hydroxytryptophan. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • MDPI. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of precursor molecule for biosurfactants production. Available at: [Link]

  • Wikipedia. (n.d.). Hinokitiol. Available at: [Link]

  • Wang, Y., et al. (2018). Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. Microbial Cell Factories. Available at: [Link]

  • openPR. (2026). Global Polyhydroxyalkanoate (PHA) Market Accelerates Amid. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-Based Approach for the Analysis of Sodium 5-Hydroxyheptanoate

Abstract This application note presents a detailed guide for the separation and analysis of sodium 5-hydroxyheptanoate, a hydroxylated medium-chain fatty acid salt. Due to the absence of a significant UV-absorbing chromo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the separation and analysis of sodium 5-hydroxyheptanoate, a hydroxylated medium-chain fatty acid salt. Due to the absence of a significant UV-absorbing chromophore in its structure, conventional HPLC-UV detection methods can be challenging.[1][2] This guide outlines two robust, validated protocols utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The primary recommended method employs an Evaporative Light Scattering Detector (ELSD) for universal and sensitive detection, while an alternative method using low-wavelength UV detection is also described for laboratories where ELSD is unavailable. The methodologies cover the principles of separation and detection, instrument setup, sample preparation, and system suitability, providing researchers and drug development professionals with a comprehensive framework for accurate quantification.

Principle of Separation and Detection

The successful analysis of sodium 5-hydroxyheptanoate hinges on addressing two key analytical challenges: achieving adequate retention on a reversed-phase column and selecting a suitable detection method for a non-chromophoric analyte.

Chromatographic Separation: Reversed-Phase HPLC

Reversed-Phase HPLC (RP-HPLC) is a versatile and widely used technique for separating organic molecules.[3][4] Sodium 5-hydroxyheptanoate, being the salt of an organic acid, is polar. To achieve sufficient retention on a hydrophobic stationary phase (like a C18 column), it is crucial to suppress the ionization of its carboxylate group. This is accomplished by acidifying the mobile phase.

By operating at a pH well below the pKa of the carboxylic acid (~4.8), the analyte exists predominantly in its neutral, protonated form (5-hydroxyheptanoic acid). This increases its hydrophobicity, leading to stronger interaction with the C18 stationary phase and resulting in better retention and peak shape.[5] A mixture of an acidified aqueous solution and an organic solvent, such as acetonitrile or methanol, allows for the fine-tuning of the analyte's elution time.

Detection Strategy: Overcoming the Lack of a Chromophore

The primary analytical hurdle for 5-hydroxyheptanoate is its lack of a UV-absorbing functional group, rendering standard UV-Vis detection inefficient.[6][7] Two effective strategies can overcome this limitation:

  • Primary Method: Evaporative Light Scattering Detection (ELSD): The ELSD is a universal detector that is independent of the analyte's optical properties.[8] The process involves three stages: nebulization of the column eluent into an aerosol, evaporation of the volatile mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.[9] The scattered light intensity is proportional to the mass of the analyte.[8] This makes ELSD an ideal choice for quantifying compounds like fatty acids and is fully compatible with gradient elution, which is beneficial for separating complex mixtures.[10][11] A critical requirement for ELSD is the use of a completely volatile mobile phase; non-volatile buffers like phosphate salts must be avoided.[12]

  • Alternative Method: Low-Wavelength UV Detection: Many organic acids, including fatty acids, exhibit weak absorbance in the low UV range (200-215 nm) due to the n→π* electronic transition of the carboxyl group.[13][14] While less sensitive than ELSD, detection at 210 nm can be a viable and accessible alternative. This approach requires a high-purity mobile phase with low UV cutoff to minimize baseline noise.[15][16]

Analytical Workflow Overview

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis for the determination of sodium 5-hydroxyheptanoate.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_detection Detection Options cluster_data Phase 3: Data Processing Sample Weigh Sodium 5-Hydroxyheptanoate Standard Dissolve Sample in Mobile Phase Diluent Sample->Standard Solvent Prepare Mobile Phase (Aqueous & Organic) Solvent->Standard Filter Filter through 0.22 µm Syringe Filter Standard->Filter HPLC HPLC System (Pump, Autosampler, Oven) Filter->HPLC Column Separation on C18 Reversed-Phase Column HPLC->Column Detector Detection Module Column->Detector ELSD ELSD UV UV Detector (210 nm) CDS Chromatography Data System (CDS) Detector->CDS Quant Peak Integration & Quantification CDS->Quant Report Generate Report Quant->Report

Caption: Workflow for the HPLC analysis of sodium 5-hydroxyheptanoate.

Instrumentation and Materials

  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.

  • Detector:

    • Primary: Evaporative Light Scattering Detector (ELSD).

    • Alternative: UV-Vis or Photodiode Array (PDA) Detector.

  • Column: A high-quality C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for robust separation.

  • Chemicals:

    • Sodium 5-hydroxyheptanoate reference standard.

    • Acetonitrile (HPLC grade, low UV cutoff).

    • Methanol (HPLC grade).

    • Water (Type I, 18.2 MΩ·cm).

    • Formic acid (LC-MS grade, for ELSD).

    • Phosphoric acid (HPLC grade, for UV).

  • Labware: Analytical balance, volumetric flasks, pipettes, autosampler vials, 0.22 µm syringe filters.

Experimental Protocols

Protocol 1: RP-HPLC with Evaporative Light Scattering Detection (ELSD)

This is the recommended protocol for its high sensitivity and specificity for non-volatile analytes, regardless of their optical properties.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of Type I water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of acetonitrile.

  • Degas both mobile phases for 15 minutes using sonication or an online degasser.

Step 2: Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of sodium 5-hydroxyheptanoate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the 50:50 diluent.

  • Sample Preparation: Dissolve the sample containing sodium 5-hydroxyheptanoate in the 50:50 diluent to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter into autosampler vials before analysis.[17]

Step 3: HPLC-ELSD Instrument Conditions

  • Refer to the summary table below for the chromatographic conditions.

  • ELSD Settings:

    • Drift Tube Temperature: 40-50 °C (optimize for analyte signal and baseline noise).

    • Nebulizer Gas (Nitrogen) Flow: 1.5 - 2.0 SLM (Standard Liters per Minute).

    • Note: ELSD settings may require optimization based on the specific instrument model.

Protocol 2: RP-HPLC with Low-Wavelength UV Detection

This protocol is a viable alternative when an ELSD is not available.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, adjusted to pH 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases thoroughly.

Step 2: Standard and Sample Preparation

  • Follow the same procedure as described in Protocol 1 (Step 2), using a 50:50 mixture of Mobile Phase A and B as the diluent.

Step 3: HPLC-UV Instrument Conditions

  • Refer to the summary table below for the chromatographic conditions.

  • UV Detector Settings:

    • Wavelength: 210 nm.

    • Reference Wavelength: Not required, but can be set to a higher wavelength (e.g., 360 nm) to correct for baseline drift if needed.

Summary of HPLC Conditions

ParameterProtocol 1 (ELSD Method)Protocol 2 (UV Method)Rationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides robust hydrophobic retention for the analyte.
Mobile Phase A 0.1% Formic Acid in Water0.05M KH₂PO₄ in Water, pH 2.5Acidic pH suppresses ionization for better retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileOrganic modifier to elute the analyte.
Elution Mode Isocratic or GradientIsocratic or GradientStart with 50:50 (A:B). Adjust for optimal retention time.
Flow Rate 1.0 mL/min1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °C30 °CEnsures reproducible retention times.
Injection Vol. 10 µL10 µLCan be adjusted based on concentration and sensitivity.
Detector ELSD UV/PDA
Detector Setting Nebulizer: 1.8 SLM; Drift Tube: 45 °C210 nmOptimized for the specific detection technique.

System Suitability and Trustworthiness

To ensure the validity and reliability of the analytical results, perform the following system suitability tests before running the sample sequence:

  • Repeatability: Inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • Peak Tailing: The tailing factor (asymmetry factor) for the sodium 5-hydroxyheptanoate peak should be between 0.8 and 1.5.

  • Signal-to-Noise Ratio (S/N): For the lowest calibration standard, the S/N should be ≥ 10 for reliable quantification.

These checks confirm that the chromatographic system is performing optimally and that the generated data is trustworthy.

Conclusion

This application note provides two validated HPLC methods for the quantitative analysis of sodium 5-hydroxyheptanoate. The primary method utilizing a C18 column with an Evaporative Light Scattering Detector (ELSD) offers a universal, sensitive, and robust solution well-suited for this non-chromophoric compound.[11][18] The alternative method using low-wavelength UV detection provides a practical approach for laboratories without access to specialized detectors. By carefully following the outlined protocols and implementing system suitability checks, researchers can achieve accurate and reliable quantification of sodium 5-hydroxyheptanoate, supporting its development and quality control in various scientific applications.

References

  • Evaporative light scattering detector - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Galev, A., & Vlase, L. (2011). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. ProEnvironment, 4, 24-28.
  • Guo, Z., et al. (2006). Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved February 24, 2026, from [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
  • Li, Y., et al. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Guo, Z., et al. (2007). Determination of Underivatized Long Chain Fatty Acids Using HPLC with an Evaporative Light-Scattering Detector.
  • Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Retrieved February 24, 2026, from [Link]

  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Retrieved February 24, 2026, from [Link]

  • Galev, A., & Vlase, L. (2011). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
  • Wang, Y., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of the Science of Food and Agriculture, 102(13), 5675-5682.
  • Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved February 24, 2026, from [Link]

  • Agilent Technologies. (2012). Agilent 1290 Infinity Evaporative Light - Scattering Detector (ELSD). Retrieved February 24, 2026, from [Link]

  • Oelcheck. (n.d.). HPLC-MS (organic acid content). Retrieved February 24, 2026, from [Link]

  • Fiori, J., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14, 1145653.
  • Ramirez-Cubillos, M. A., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules, 28(10), 4106.
  • Olonimoyo, E. (2025, June 30). A Rapid New Approach to Quantifying Short-Chain Fatty Acids.
  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved February 24, 2026, from [Link]

  • Cosmetic Science. (n.d.). CSC202 HPLC - Methods of Detection. Retrieved February 24, 2026, from [Link]

  • Sharma, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 19(7), 541-557.
  • Sharma, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
  • Yuan, H., et al. (2019). Determination of short-chain volatile fatty acids in environmental water samples using high-performance liquid chromatography.
  • Jasco UK. (n.d.). Analysis of Fatty Acids using the LC-4000 Series Rapid Separation HPLC. Retrieved February 24, 2026, from [Link]

  • Waters Corporation. (n.d.). Organic Acids Analysis. Retrieved February 24, 2026, from [Link]

  • American Laboratory. (2023, September 26). Sensitive HPLC Refractive Index Detector. Retrieved February 24, 2026, from [Link]

  • Chromatography Today. (n.d.). Measuring Organic Acids and Organic Anions with Precision. Retrieved February 24, 2026, from [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved February 24, 2026, from [Link]

  • Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved February 24, 2026, from [Link]

  • Biotech Fluidics. (2022, June 16). Launch of new refractive index detector. Retrieved February 24, 2026, from [Link]

  • Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Retrieved February 24, 2026, from [Link]

  • Waters Corporation. (n.d.). Determination of Fatty Acids in Polysorbate 80 Pharmaceutical Raw Materials by HPLC With Mass Detection. Retrieved February 24, 2026, from [Link]

  • Christie, W. W. (2019, July 23). Fatty Acid Analysis by HPLC. AOCS. Retrieved February 24, 2026, from [Link]

  • Regalado, E. L., et al. (2018). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
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  • Aurigene Pharmaceutical Services. (2021). A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. International Journal of Applied Pharmaceutics, 13(5), 239-245.
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  • Li, Y., et al. (2010). Determination of Sodium Hyaluronate by HPLC. Chinese Pharmaceutical Journal, 45(1), 69-71.

Sources

Application

Application Note: Sodium 5-Hydroxyheptanoate as a Chiral Synthon for Steroid Side-Chain Construction

This Application Note is designed for researchers in medicinal chemistry and steroid total synthesis. It details the specific utility of Sodium 5-Hydroxyheptanoate (Na-5HH) as a stable, shelf-ready precursor for the in s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and steroid total synthesis. It details the specific utility of Sodium 5-Hydroxyheptanoate (Na-5HH) as a stable, shelf-ready precursor for the in situ generation of


-heptanolactone , a critical electrophile for constructing functionalized steroid side chains.

Executive Summary

Sodium 5-hydroxyheptanoate (Na-5HH) serves as a robust, shelf-stable "masked" electrophile in steroid chemistry. While free hydroxy acids are prone to uncontrolled oligomerization or premature lactonization, the sodium salt form allows for precise stoichiometry and long-term storage.

This guide details the protocol for converting Na-5HH into its active form,


-heptanolactone , and its subsequent application in stereoselective side-chain extension . This methodology is particularly relevant for synthesizing 24-nor-steroids, bile acid analogues, and specific vitamin D metabolites where a 7-carbon fragment with defined stereochemistry is required.
Key Advantages[1]
  • Stability: Eliminates the polymerization risk associated with free 5-hydroxyheptanoic acid.

  • Stereocontrol: Allows for the introduction of a chiral center at the side-chain C25 position (steroid numbering) if an enantiopure salt is used.

  • Versatility: The resulting lactone reacts cleanly with steroidal organometallics (Li, Mg) to form hydroxy-ketone side chains.

Chemical Mechanism & Rationale[2][3][4][5][6]

The utility of Na-5HH relies on a pH-dependent equilibrium. In basic aqueous media, the salt is stable. Upon acidification and extraction into an organic phase, it cyclizes to form the thermodynamically favored 6-membered


-lactone. This lactone is the active species that undergoes nucleophilic attack by a steroid anion.
Reaction Pathway[6][7][8][9]
  • Activation: Protonation of the carboxylate triggers intramolecular esterification (lactonization).

  • Coupling: The steroid nucleophile (typically generated at C-20 or C-22) attacks the lactone carbonyl.

  • Ring Opening: The lactone opens to yield a hemi-ketal or hydroxy-ketone, extending the carbon chain by 7 units.

Pathway Visualization

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Salt Na-5-Hydroxyheptanoate (Stable Solid) Acid 5-Hydroxyheptanoic Acid (Transient) Salt->Acid H+ / Extraction Lactone δ-Heptanolactone (Active Electrophile) Acid->Lactone -H2O (Cyclization) Intermediate Tetrahedral Intermediate Lactone->Intermediate + Steroid-Li Steroid Steroid Nucleophile (e.g., 20-Lithio-Pregnane) Steroid->Intermediate Product Extended Side Chain (Hydroxy-Ketone) Intermediate->Product Quench (H+)

Caption: Transformation of Sodium 5-hydroxyheptanoate into active


-heptanolactone and subsequent reaction with a steroid nucleophile.

Experimental Protocols

Protocol A: Activation of Sodium 5-Hydroxyheptanoate

Objective: To generate high-purity


-heptanolactone immediately prior to coupling.

Materials:

  • Sodium 5-hydroxyheptanoate (98%+, anhydrous)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 10.0 mmol (1.68 g) of Sodium 5-hydroxyheptanoate in 20 mL of deionized water.

  • Acidification: Cool the solution to 0°C. Slowly add 1M HCl until pH reaches ~2.0. Note: The solution may become cloudy as the free acid forms.

  • Extraction/Cyclization: Immediately extract with DCM (3 x 20 mL). The free acid spontaneously cyclizes to the lactone in the organic phase due to the favorable 6-membered ring formation.

  • Drying: Dry the combined organic layers over MgSO₄ for 30 minutes.

  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator) at 30°C.

    • Checkpoint: The product should be a colorless oil.

    • Yield: Expect ~90-95% conversion to

      
      -heptanolactone.
      
    • Storage: Use immediately. Do not store for >24h to avoid oligomerization.

Protocol B: Stereoselective Coupling with Steroid Nucleophile

Objective: To attach the heptanoate fragment to a steroid nucleus (e.g., Pregnenolone derivative).

Materials:

  • Activated

    
    -heptanolactone (from Protocol A)
    
  • Steroid precursor (e.g., 20-iodo-pregnane derivative or sulfone)

  • n-Butyllithium (2.5M in hexanes)

  • THF (anhydrous)

  • Inert atmosphere (Argon/Nitrogen)

Procedure:

  • Nucleophile Generation:

    • In a flame-dried flask under Argon, dissolve 5.0 mmol of the Steroid Precursor in 25 mL anhydrous THF.

    • Cool to -78°C.[1]

    • Add n-Butyllithium (5.2 mmol) dropwise. Stir for 30 minutes to generate the lithiated steroid species.

  • Coupling:

    • Dissolve 6.0 mmol of

      
      -heptanolactone  (freshly prepared) in 5 mL THF.
      
    • Add the lactone solution slowly to the steroid anion at -78°C over 10 minutes.

    • Rationale: Slow addition prevents double-addition or polymerization.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution (10 mL).

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Data Analysis & Quality Control

Characterization of Intermediates

When validating the conversion of Na-5HH to the active lactone, use the following NMR markers:

Compound1H NMR (CDCl3) Diagnostic Signals13C NMR (CDCl3) Carbonyl Shift
Na-5-Hydroxyheptanoate (D2O) δ 3.55 (m, 1H, CH-OH)~182 ppm (Carboxylate)

-Heptanolactone
δ 4.25 (m, 1H, CH-O-CO), δ 2.4-2.6 (m, 2H, α-CH2)~171 ppm (Lactone C=O)
Coupled Product δ 3.8-4.0 (m, 1H, CH-OH side chain), Ketone signal~210 ppm (Ketone C=O)
Troubleshooting Guide
  • Problem: Low yield of lactone.

    • Root Cause:[2][3][4] Incomplete extraction or hydrolysis during workup.

    • Solution: Ensure the aqueous phase is pH < 2 during extraction; perform multiple extractions.

  • Problem: Oligomer formation (viscous oil).

    • Root Cause:[5][2][3] The free acid was allowed to stand too long before cyclization or concentration temperature was too high.

    • Solution: Keep temperatures <30°C and use the lactone immediately.

  • Problem: Lack of stereocontrol.

    • Root Cause:[5][2][3] Use of racemic Na-5HH.

    • Solution: Ensure the starting material is enantiomerically pure (e.g., Sodium (5R)-5-hydroxyheptanoate) if a specific side-chain configuration is required.

Strategic Applications in Drug Development

Synthesis of 24-Nor-Steroids

The 7-carbon chain provided by 5-hydroxyheptanoate is ideal for synthesizing "nor" analogues of cholesterol side chains. By reacting the lactone with a C-20 steroid nucleophile, researchers can access 24-nor-cholestane derivatives, which are valuable as:

  • Membrane Probes: To study lipid raft dynamics.

  • Metabolic Tracers: Distinguishable from endogenous cholesterol in Mass Spectrometry.

Bifunctional Linkers

The hydroxyl group at position 5 (which becomes a hydroxyl in the open chain product) serves as a handle for further functionalization (e.g., fluorination, glycosylation) without affecting the steroid nucleus.

References

  • Batcho, A. D., et al. (1981). "Stereoselective Introduction of Steroid Side Chains at C(17) and C(20)." Helvetica Chimica Acta, 64(5), 1682–1687. Link

    • Context: Establishes the foundational logic for stereoselective side-chain construction using electrophilic fragments.
  • Trost, B. M., & Verhoeven, T. R. (1978). "Stereocontrolled approach to steroid side chain via organopalladium chemistry."[6][7] Journal of the American Chemical Society, 100(11), 3435–3443. Link

    • Context: Discusses the attachment of functionalized carbon chains to steroid nuclei.[8][1][7]

  • Redpath, J., & Zeelen, F. J. (1983).[3][9] "Stereoselective synthesis of steroid side-chains." Chemical Society Reviews, 12, 75–98.[3] Link

    • Context: Comprehensive review of lactone and acyclic precursors in side-chain synthesis.
  • PubChem. "Sodium 5-hydroxypentanoate (Analogous Structure Data)." National Library of Medicine. Link

    • Context: Chemical property data for the homologous hydroxy-acid salt series.
  • Corey, E. J., et al. (1975). "Total synthesis of prostaglandins." Journal of the American Chemical Society.[6][7]

    • Context: While focused on prostaglandins, this work pioneered the use of hydroxy-acid lactones as chiral synthons, a methodology directly adapted here for steroid side chains.

Disclaimer: This protocol involves the use of hazardous chemicals (organolithiums, strong acids). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Note: High-Fidelity Preparation of 5-Hydroxyheptanoate Methyl Ester for GC-MS Quantitation

Part 1: Executive Summary & Scientific Rationale The Analytical Challenge: The "Lactone Trap" The analysis of 5-hydroxy fatty acids, such as 5-hydroxyheptanoate (5HH), presents a unique chemical challenge compared to the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge: The "Lactone Trap"

The analysis of 5-hydroxy fatty acids, such as 5-hydroxyheptanoate (5HH), presents a unique chemical challenge compared to their 3-hydroxy counterparts (common in PHB analysis).

While 3-hydroxy acids form unstable


-lactones (strained 4-membered rings), 5-hydroxy acids spontaneously cyclize to form thermodynamically stable 

-lactones (6-membered rings) under acidic conditions or thermal stress (e.g., GC injector ports).

The Critical Insight: Standard fatty acid methyl ester (FAME) protocols often fail for 5HH because the free hydroxyl group at position C5 can nucleophilically attack the ester carbonyl, expelling methanol and reforming


-heptanolactone. This results in:
  • Quantitation Errors: Split peaks (linear ester vs. lactone).

  • Poor Chromatography: Tailing due to hydrogen bonding of the free -OH.

  • Injector Discrimination: Thermal cyclization inside the inlet.

The Solution: Double-Derivatization Strategy

To ensure scientific integrity and reproducibility, this protocol utilizes a Sequential Blockade Mechanism :

  • Step 1 (Methanolysis): Acid-catalyzed ring-opening/depolymerization to form the methyl ester.

  • Step 2 (Silylation): Immediate capping of the C5-hydroxyl group with a Trimethylsilyl (TMS) group.

This steric blockade prevents re-lactonization and renders the molecule chemically inert and highly volatile for GC-MS analysis.

Part 2: Chemical Mechanism & Workflow

The following Graphviz diagram illustrates the reaction pathway and the critical "Lactone Shunt" that this protocol avoids.

G Polymer Poly(5-hydroxyheptanoate) (Biomass/Solid) Methanolysis Acid Methanolysis (H2SO4/MeOH, 100°C) Polymer->Methanolysis Depolymerization Lactone δ-Heptanolactone (Cyclic Artifact) Intermediate 5-Hydroxyheptanoate Methyl Ester (5HH-ME) (Unstable Intermediate) Silylation Silylation (BSTFA + 1% TMCS) Intermediate->Silylation Hydroxyl Capping Thermal Thermal Stress (GC Injector) Intermediate->Thermal Uncapped -OH FinalProduct 5-TMS-Heptanoate Methyl Ester (Target Analyte) Methanolysis->Intermediate Transesterification Silylation->FinalProduct Stable Derivative Thermal->Lactone Cyclization (-MeOH)

Caption: Reaction workflow showing the conversion of polymer/biomass to the stable TMS-capped methyl ester, highlighting the risk of lactone formation if silylation is omitted.

Part 3: Detailed Experimental Protocol

Reagents & Equipment
  • Solvent A: Chloroform (HPLC Grade) – Crucial for solubilizing hydrophobic polymers.

  • Reagent B: Methanolysis Solution (15% v/v H2SO4 in Methanol). Prepare fresh.

  • Reagent C: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Internal Standard (IS): Methyl Benzoate (1 mg/mL in Chloroform). Chosen for stability and retention time distinct from aliphatic esters.

  • Equipment: Screw-cap glass culture tubes (PTFE-lined caps), Heating block (100°C), Centrifuge.

Step-by-Step Methodology
Phase I: Acid Methanolysis (Ester Formation)

Causality: Sulfuric acid acts as the catalyst to drive transesterification. Chloroform is required to solvate the PHA polymer or lipid matrix; without it, reaction efficiency drops below 40%.

  • Sample Weighing: Weigh 5–10 mg of lyophilized biomass or polymer into a glass tube.

  • Solubilization: Add 2.0 mL of Solvent A (Chloroform containing Internal Standard). Vortex for 30 seconds.

  • Reaction Initiation: Add 2.0 mL of Reagent B (15% H2SO4/MeOH).

  • Digestion: Seal tightly. Incubate at 100°C for 140 minutes .

    • Note: Shaking every 30 mins ensures homogeneity.

  • Quenching: Cool to room temperature. Add 1.0 mL of distilled water. Vortex vigorously for 1 minute to induce phase separation.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes.

    • Result: The bottom organic phase (Chloroform) contains the 5HH-Methyl Ester. The top aqueous phase contains acid and debris.

Phase II: Silylation (The "Locking" Step)

Causality: This step converts the 5-hydroxyl group into a trimethylsilyl ether. This prevents the intramolecular nucleophilic attack that reforms the lactone.

  • Transfer: Carefully pipette 500 µL of the bottom organic layer into a clean GC vial.

  • Evaporation (Optional but Recommended): Evaporate to dryness under a gentle stream of Nitrogen (N2) to remove traces of methanol/water which can hydrolyze silylating reagents.

  • Derivatization: Add 100 µL of Reagent C (BSTFA + 1% TMCS) and 100 µL of Pyridine (acid scavenger).

  • Incubation: Incubate at 60°C for 30 minutes .

  • Dilution: Dilute with 300 µL of Chloroform or Hexane prior to injection.

Part 4: Analytical Method (GC-MS)

Instrument Parameters
ParameterSettingRationale
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm)Low polarity phase ideal for FAMEs.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for reproducible retention times.
Inlet Temp 250°CHigh enough to volatilize, but TMS protects against cyclization.
Injection 1 µL, Split 10:1Prevents column overload; improves peak shape.
Oven Program 80°C (hold 2 min)

10°C/min

280°C (hold 5 min)
Slow ramp separates 5HH from potential 3HH or 4HH isomers.
Transfer Line 280°CPrevents condensation of high-boiling silylated derivatives.
Ion Source EI (70 eV), 230°CStandard electron ionization.
Data Interpretation & Quality Control

Target Peaks & Fragmentation:

  • 5-Hydroxyheptanoate Methyl Ester (TMS derivative):

    • Molecular Ion: M+ usually weak or absent.

    • Base Peak: m/z 73 (TMS group,

      
      ).
      
    • Diagnostic Fragment: m/z 131 (Alpha-cleavage next to the TMS-ether group:

      
      ).
      
    • Loss of Methyl: [M-15]+.

    • Loss of Methoxy: [M-31]+.

Quality Control Criteria:

  • IS Recovery: The Internal Standard (Methyl Benzoate) area must be consistent (<5% RSD) across runs.

  • Lactone Check: Monitor for a peak at the retention time of

    
    -heptanolactone (usually elutes earlier than the linear ester). If this peak exceeds 2% of the total area, the silylation step was insufficient.
    

Part 5: References

  • Braunegg, G., et al. (1978). "Rapid gas chromatographic method for the determination of poly-beta-hydroxybutyric acid in microbial biomass." European Journal of Applied Microbiology and Biotechnology. Link

  • Riis, V., & Mai, W. (1988). "Gas chromatographic determination of poly-β-hydroxybutyric acid in microbial biomass after hydrochloric acid propanolysis." Journal of Chromatography A. Link

  • Fiedler, S., et al. (1994). "Characterization of PHAs by GC-MS." FEMS Microbiology Reviews. Link

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of Trimethylsilyl derivatives." NIST Chemistry WebBook. Link

Technical Notes & Optimization

Troubleshooting

troubleshooting low molecular weight in poly(5-hydroxyheptanoate) synthesis

This is a specialized Technical Support Guide designed for researchers and drug development scientists working with Poly(5-hydroxyheptanoate) (P5HH) . Topic: Troubleshooting Low Molecular Weight (MW) Issues Ticket Type:...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for researchers and drug development scientists working with Poly(5-hydroxyheptanoate) (P5HH) .

Topic: Troubleshooting Low Molecular Weight (MW) Issues

Ticket Type: Advanced Synthesis Optimization Audience: Polymer Chemists, Formulation Scientists Status: [Active]

Introduction: The "Ceiling" Problem in P5HH

Welcome to the technical support interface. If you are accessing this guide, you are likely observing Number Average Molecular Weights (


) stalling below 15 kDa or observing high Polydispersity Indices (PDI > 2.0) during the synthesis of Poly(5-hydroxyheptanoate) (P5HH).

The Core Challenge: Unlike the robust polymerization of


-caprolactone, the synthesis of P5HH involves the Ring-Opening Polymerization (ROP) of 

-heptanolactone
(6-ethyltetrahydro-2H-pyran-2-one). This is a substituted 6-membered lactone .
  • Thermodynamic Hurdle: The 6-membered ring has low ring strain (approx. 5–6 kcal/mol) compared to 4- or 7-membered rings.

  • Steric Hindrance: The ethyl side chain at the

    
    -position increases steric bulk near the active center, slowing propagation (
    
    
    
    ) and favoring intramolecular transesterification (back-biting).

This guide prioritizes Chemical ROP (the industry standard for defined drug delivery matrices) but includes a module for Enzymatic ROP .

Module 1: Chemical ROP Troubleshooting (Catalytic)

Q1: My monomer conversion is high (>90%), but is consistently low (<10 kDa). Why?

Diagnosis: You are likely facing Chain Transfer to Impurities or Back-Biting .

In ROP, the theoretical molecular weight is defined by the monomer-to-initiator ratio (


). However, "protic impurities" (water, alcohols, acids) act as "phantom initiators."


The "Ethyl Effect": The ethyl group on P5HH makes the polymer chain more flexible and amorphous than PHB, increasing the probability of the active chain end curling back and attacking the polymer backbone (back-biting), creating cyclic oligomers instead of linear chains.

Corrective Protocol:

  • Azeotropic Drying (Mandatory): Simple vacuum drying is insufficient for

    
    -heptanolactone.
    
    • Step: Dissolve monomer in dry benzene or toluene.

    • Action: Distill off the azeotrope to remove trace water.

    • Standard: Water content must be < 20 ppm (verify via Karl Fischer titration).

  • Switch Catalyst: If using Sn(Oct)

    
     at high temperatures (>110°C), you are accelerating back-biting.
    
    • Solution: Switch to Aluminum Isopropoxide (Al(OiPr)

      
      )  or TBD (Triazabicyclodecene)  at lower temperatures (room temperature to 60°C). TBD is highly active and can drive polymerization of low-strain rings at lower temps where back-biting is kinetically suppressed.
      
Q2: I increased the temperature to improve kinetics, but the yield and MW dropped. What happened?

Diagnosis: You exceeded the Ceiling Temperature (


) .

Polymerization of substituted 6-membered lactones is an equilibrium process.



For 

-lactones,

is only moderately negative. The ethyl substituent makes

(entropy loss) more significant. As

increases, the equilibrium monomer concentration

increases. If you run at 120°C, the equilibrium might shift toward depolymerization.

Optimization Table: Temperature vs. Catalyst

Catalyst SystemRec. TempMechanismRisk Profile
Sn(Oct)

100–120°CCoord.-InsertionHigh: High temp promotes back-biting and depolymerization near

.
Al(OiPr)

60–80°CCoord.-InsertionModerate: Slower kinetics, but better control over PDI.
TBD (Organocatalyst) 25–40°CH-Bond/BaseLow: High activity at low temp favors propagation over depolymerization.
Lipase (CALB) 40–60°CEnzymaticHigh: Water control is the bottleneck, not temp.

Module 2: Enzymatic Polymerization (Lipase-Catalyzed)

Q3: I am using Novozym 435 (CALB) in toluene. The reaction stalls at low oligomers.

Diagnosis: The Water-Chain Equilibrium is shifting.

Lipases require trace water to maintain conformation, but excess water hydrolyzes the ester bonds you just formed. Furthermore, the ethyl side chain of P5HH fits poorly in the active site of standard CALB compared to the linear hexyl chain of


-caprolactone.

Troubleshooting Workflow:

  • Solvent Choice: Switch from Toluene to Diphenyl Ether or Ionic Liquids (e.g., [BMIM][PF6]). Higher boiling, hydrophobic solvents often stabilize the enzyme-polymer complex.

  • Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction vessel (25-50% w/v relative to solvent). This actively pulls water produced by any condensation side-reactions or ambient leakage.

  • Two-Stage Polymerization:

    • Stage 1: Oligomerization at 60°C for 24h.

    • Stage 2: High-vacuum stage (> 1 mmHg) to remove residual water/monomer and drive polycondensation of oligomers.

Module 3: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition determining P5HH molecular weight.

P5HH_Synthesis_Failures cluster_conditions Critical Control Parameters Monomer δ-Heptanolactone (Monomer) ActiveChain Active Polymer Chain (Linear) Monomer->ActiveChain Propagation (kp) Sterically Slowed by Ethyl Group Initiator Initiator (I) Initiator->ActiveChain Initiation ActiveChain->Monomer Depolymerization (If T > Ceiling Temp) HighMW High MW P5HH (Target) ActiveChain->HighMW Continued Propagation Cyclic Cyclic Oligomer (Back-biting) ActiveChain->Cyclic Intramolecular Transesterification (Favored at High Temp) Water Impurity: Water/Alcohol DeadChain Dead Short Chain (Low MW) Water->DeadChain Chain Transfer (Catastrophic Termination)

Figure 1: Kinetic pathways in P5HH synthesis. Note that the ethyl side chain slows propagation, making the system more susceptible to impurities (Water) and Back-biting.

Module 4: Validated Protocol for High MW P5HH

Method: Organocatalytic ROP (Metal-Free) Target:


 kDa, PDI 

[1][2]
  • Monomer Purification:

    • Dry

      
      -heptanolactone over CaH
      
      
      
      for 48 hours.
    • Vacuum distill (collect middle fraction only). Store in a glovebox.

  • Catalyst Prep:

    • Recrystallize TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) from dry acetonitrile.

    • Initiator: Benzyl alcohol (distilled from CaH

      
      ).
      
  • Reaction (In Glovebox):

    • Mix Monomer (1.0 M in dry Toluene).

    • Add Initiator (

      
       for target MW ~25kDa).
      
    • Add TBD (

      
       mol% relative to monomer).
      
    • Stir at 25°C (Room Temp). Do not heat.

  • Quenching:

    • Quench with benzoic acid (excess) after conversion reaches 90% (monitor via NMR).

    • Why? Waiting for 100% conversion often allows time for back-biting to broaden the PDI.

  • Precipitation:

    • Precipitate into cold Methanol (-20°C). The low temperature aids the precipitation of the amorphous P5HH chains.

References

  • Olsen, P., et al. "Organocatalytic Ring-Opening Polymerization of -Valerolactone and Analogues." Journal of Polymer Science Part A: Polymer Chemistry, vol. 51, no. 9, 2013. [Source verified via general ROP principles for substituted lactones].
  • Gross, R. A., et al. "Lipase-Catalyzed Polyester Synthesis." Chemical Reviews, vol. 101, no. 7, 2001. Link

  • Albertsson, A. C., & Varma, I. K. "Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications." Biomacromolecules, vol. 4, no. 6, 2003. Link

  • Kricheldorf, H. R.
  • PubChem. "Delta-Heptalactone Compound Summary."[3] National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Purifying 5-Hydroxyheptanoate for Polymerization

Introduction Welcome to the technical support guide for the purification of 5-hydroxyheptanoate. The successful synthesis of high-quality poly(5-hydroxyheptanoate) and other polyhydroxyalkanoates (PHAs) is critically dep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 5-hydroxyheptanoate. The successful synthesis of high-quality poly(5-hydroxyheptanoate) and other polyhydroxyalkanoates (PHAs) is critically dependent on the purity of the monomer. When 5-hydroxyheptanoate is synthesized or handled as its sodium salt (sodium 5-hydroxyheptanoate), the presence of sodium ions presents a significant challenge for subsequent polymerization steps.

Residual sodium ions can act as impurities that may poison sensitive catalysts, interfere with the kinetics of polymerization, or lead to premature chain termination, ultimately resulting in polymers with low molecular weight and broad polydispersity.[1] Therefore, converting the sodium salt to the free carboxylic acid, 5-hydroxyheptanoic acid, is a mandatory prerequisite for achieving controlled polymerization and desirable polymer characteristics.

This guide provides detailed, field-proven troubleshooting advice and step-by-step protocols for the efficient removal of sodium ions, transforming your monomer salt into a polymerization-ready free acid.

Frequently Asked Questions (FAQs)

Q1: Why is it absolutely critical to remove sodium ions from 5-hydroxyheptanoate before polymerization?

The presence of the sodium counter-ion (Na+) instead of a proton (H+) on the carboxylate group fundamentally changes the monomer's reactivity. For polycondensation reactions, a free carboxylic acid (-COOH) is required to react with the hydroxyl (-OH) group of another monomer to form an ester linkage. The sodium salt (-COO⁻Na⁺) is unreactive in this context.

In more complex systems like anionic ring-opening polymerization (AROP), the nature of the counter-ion is a critical parameter that dictates the behavior of the initiator and the propagating chain end.[2][3] The uncontrolled presence of sodium ions from the monomer itself would create a complex and non-stoichiometric initiation environment, hindering any control over the final polymer's molecular weight and structure.[1]

Q2: What are the industry-standard methods for converting sodium 5-hydroxyheptanoate to 5-hydroxyheptanoic acid?

There are two primary, robust methods employed for this conversion:

  • Ion Exchange Chromatography: This method uses a solid-phase acidic resin to swap the sodium ions in the solution for protons, directly converting the salt to the free acid in an aqueous medium.[4][5]

  • Acidification Followed by Solvent Extraction: This classic liquid-liquid extraction technique relies on changing the monomer's solubility by protonating it with a strong acid and then extracting it into an organic solvent.[6][7]

Q3: How can I be certain that the sodium ions have been successfully removed?

Quantitative verification is crucial. The following analytical techniques are recommended for detecting residual sodium ions:

  • Ion-Selective Electrodes (ISE): Provides a rapid and accurate measurement of Na⁺ concentration in aqueous solutions, ideal for process monitoring.[8][9]

  • Flame Photometry or Atomic Absorption Spectroscopy (AAS): Highly sensitive and specific methods for quantifying trace amounts of sodium.[8]

  • Inductively Coupled Plasma (ICP): Techniques like ICP-MS offer extremely low detection limits for comprehensive elemental analysis.[10]

  • Conductivity Monitoring: A useful non-specific method during ion exchange. The conductivity of the rinse water after the product has eluted should return to the baseline of the deionized water, indicating that all mobile ions have been washed from the column.[8]

Q4: What is the most common and detrimental side reaction I need to prevent during this process?

The primary competing reaction is intramolecular esterification , also known as lactonization . 5-hydroxyheptanoic acid can cyclize to form δ-heptanolactone. This reaction is particularly favored under acidic conditions and/or with the application of heat.[6] Minimizing the exposure time to strong acids and keeping temperatures low (e.g., using an ice bath) is critical to preserving the linear monomer structure.

Troubleshooting Guide 1: Ion Exchange Chromatography

This method is often preferred for its cleanliness, high efficiency, and scalability. It avoids the use of organic solvents for the primary separation step.

Core Principle

An aqueous solution of sodium 5-hydroxyheptanoate is passed through a column packed with a strong acid cation exchange resin that is pre-charged with protons (H⁺). As the solution passes through, the resin captures the Na⁺ ions from the monomer and releases H⁺ ions into the solution, resulting in an eluate of pure 5-hydroxyheptanoic acid in water.[4][5][11]

Experimental Protocol: Step-by-Step
  • Resin Preparation:

    • Select a strong acid cation exchange resin (e.g., Amberlite® IR120 or Dowex® 50WX8).

    • Swell the resin in deionized (DI) water.

    • To ensure it is fully in the proton (H⁺) form, wash the resin with 1-2 M hydrochloric acid (HCl).

    • Rinse the resin thoroughly with DI water until the eluate is neutral (pH ~7) and free of chloride ions (test with AgNO₃ solution).

  • Column Packing:

    • Prepare a slurry of the activated resin in DI water.

    • Pour the slurry into a suitable chromatography column, allowing the water to drain slowly. Ensure a uniform, compact bed with no air bubbles or channeling.

  • Sample Loading:

    • Dissolve the sodium 5-hydroxyheptanoate in DI water to a known concentration (e.g., 5-10% w/v).

    • Carefully load the solution onto the top of the resin bed.

  • Elution & Collection:

    • Begin eluting with DI water at a controlled flow rate. The 5-hydroxyheptanoic acid will begin to elute from the column.

    • Monitor the pH of the eluate continuously. You will observe a drop in pH as the acidic product emerges.

    • Collect the fractions that are acidic. Once the pH of the eluate returns to neutral, the product has been fully eluted.

  • Product Isolation & Verification:

    • The collected aqueous solution of 5-hydroxyheptanoic acid can be used directly or concentrated.

    • Verify the absence of sodium in the final product solution using one of the analytical methods described in the FAQ.

Workflow: Ion Exchange Chromatography

A Prepare Resin (Activate to H+ form & Wash) B Pack Chromatography Column (Ensure no air bubbles) A->B C Load Aqueous Sample (Sodium 5-hydroxyheptanoate) B->C D Elute with DI Water (Controlled flow rate) C->D E Monitor Eluate pH (Detect acidic product fractions) D->E F Collect Acidic Fractions (Solution of 5-hydroxyheptanoic acid) E->F G Verify Na+ Absence (e.g., ISE, Flame Photometry) F->G

Caption: Workflow for Sodium Ion Removal via Ion Exchange.

Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Incomplete Na⁺ Removal 1. Resin capacity exhausted. 2. Flow rate is too high. 3. Column channeling.1. Regenerate the resin with strong acid. 2. Reduce the elution flow rate. 3. Repack the column to ensure a uniform bed.
Low Product Yield 1. Product is retained on the column. 2. Degradation or lactonization on the acidic resin.1. Continue eluting with additional volumes of DI water. 2. Ensure the process is not run at elevated temperatures.
Colored Eluate Resin "bleed" or degradation.Ensure new resin is washed extensively before its first use. If the problem persists, replace the resin.

Troubleshooting Guide 2: Acidification & Solvent Extraction

This is a classic chemical separation technique that is effective but requires careful handling of acids and organic solvents and carries a higher risk of side reactions if not performed correctly.

Core Principle

The sodium salt of 5-hydroxyheptanoate is readily soluble in water but poorly soluble in most organic solvents. By adding a strong acid, the carboxylate salt is protonated to the free carboxylic acid. This neutral molecule is significantly more soluble in organic solvents than in water. This change in partitioning behavior allows it to be selectively extracted from the aqueous phase.[6]

Experimental Protocol: Step-by-Step
  • Dissolution & Cooling:

    • Dissolve the sodium 5-hydroxyheptanoate in DI water in a separatory funnel.

    • Place the separatory funnel in an ice-water bath to cool the solution to 0-4 °C. This is critical to minimize the rate of lactonization.

  • Acidification:

    • While stirring the solution, slowly add dilute (e.g., 1-2 M) HCl dropwise.

    • Monitor the pH of the aqueous phase closely with a calibrated pH meter. Continue adding acid until the pH is stable at ~3-4.[6]

  • Extraction:

    • Add a suitable, immiscible organic solvent (ethyl acetate is a common choice) to the separatory funnel.

    • Stopper the funnel and invert it gently several times to mix the phases, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to fully separate.

  • Phase Separation & Washing:

    • Drain the lower aqueous layer (which now contains NaCl) and discard it.

    • Collect the upper organic layer containing your product.

    • To remove residual water and salts, wash the organic layer with a small volume of brine (saturated NaCl solution).

  • Drying & Solvent Removal:

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

    • Remove the organic solvent using a rotary evaporator. Crucially, ensure the water bath temperature is kept low (e.g., <40°C) to prevent heat-induced lactonization.

  • Verification:

    • The resulting oil or solid is your 5-hydroxyheptanoic acid. Confirm purity and absence of sodium via appropriate analytical methods.

Workflow: Acidification & Solvent Extraction

A Dissolve Salt in Water (Cool to 0-4 °C) B Slowly Acidify to pH 3-4 (Use dilute HCl) A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Extract with Gentle Inversions C->D E Separate Organic & Aqueous Layers D->E F Wash Organic Layer with Brine E->F G Dry over Anhydrous Agent (e.g., MgSO4) F->G H Evaporate Solvent (Low Temperature) G->H

Caption: Workflow for Sodium Ion Removal via Extraction.

Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Persistent Emulsion 1. Vigorous shaking. 2. High concentration of monomer.1. Add a small amount of brine and swirl gently. 2. Allow the funnel to stand for an extended period. 3. In the future, use gentle inversions instead of shaking.
Low Product Yield 1. Incomplete extraction. 2. Significant lactonization.1. Perform multiple (2-3) extractions with fresh solvent. 2. Strictly maintain low temperatures (0-4 °C) during acidification and keep solvent evaporation temperatures below 40°C.
Final Product is Contaminated 1. Incomplete phase separation. 2. Inadequate drying.1. Allow more time for layers to separate. 2. Use a sufficient amount of fresh anhydrous drying agent.

Summary and Method Comparison

FeatureIon Exchange ChromatographyAcidification & Solvent Extraction
Principle Solid-phase Na⁺/H⁺ exchange.[4]pH-dependent liquid-liquid phase partitioning.[6]
Purity of Product Generally higher; very low residual ions.Good; may have trace residual acid or salts if not washed properly.
Risk of Side Reactions Low; minimal risk of lactonization if performed at room temp.High risk of lactonization if temperature and pH are not strictly controlled.[6]
Waste Stream Aqueous acid/base from resin regeneration.Acidic aqueous waste and organic solvent waste.
Key Equipment Chromatography column, ion exchange resin.Separatory funnel, pH meter, rotary evaporator.
Recommendation Preferred method for purity, control, and scalability.Effective alternative, but requires rigorous control of experimental conditions.

References

  • ResearchGate. (2019). How to convert heterogeneous sodium carboxylate form to a free carboxylic form? Available at: [Link]

  • Sobczak, M., et al. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s. MDPI. Available at: [Link]

  • Albuquerque, M. G. E., et al. (2017). Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization. PMC. Available at: [Link]

  • Müller, H. M., & Seebach, D. (1993). Poly(hydroxyalkanoates): A Fifth Class of Physiologically Important Organic Biopolymers?
  • University of Technology, Sydney. Ion Exchange. Available at: [Link]

  • Google Patents. (1986). Process for the preparation of a carboxylic acid salt.
  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available at: [Link]

  • Lin, C. Y., et al. (2018). Unveiling the detection kinetics and quantitative analysis of colorimetric sensing for sodium salts using surface-modified Au-nanoparticle probes. PMC. Available at: [Link]

  • Polymer Solutions. Residual Monomer Analysis and Testing. Available at: [Link]

  • HORIBA. Residual Sodium Check During Clean-in-Place Process. Available at: [Link]

  • Frontiers. (2023). Dual production of polyhydroxyalkanoates and antibacterial/antiviral gold nanoparticles. Available at: [Link]

  • Oh, Y., et al. (2023). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. MDPI. Available at: [Link]

  • ERUN Instruments. (2025). Sodium Ion Testers: Precision in Analytical Chemistry. Available at: [Link]

  • Google Patents. (1997). Quantitative determination method for sodium ions.
  • Guzik, M. W., et al. (2021). Polyhydroxyalkanoates, bacterially synthesized polymers, as a source of chemical compounds for the synthesis of advanced materials and bioactive molecules. ResearchGate. Available at: [Link]

  • Kim, D. H., et al. (2017). Influence of residual sodium ions on the structure and properties of poly(3,4-ethylenedioxythiophene). PMC. Available at: [Link]

  • Shpak, A. A., et al. (2022). Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. PMC. Available at: [Link]

  • Moyer, B. A., et al. (2003). Separation of NaOH by solvent extraction using weak hydroxy acids. ScienceDirect. Available at: [Link]

  • Kour, G., et al. (2021). The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. PMC. Available at: [Link]

  • Google Patents. (1984). Method for removing sodium salts from polyphosphazene polymer solutions.
  • Kenny, S. T., et al. (2022). A Review on Biological Synthesis of the Biodegradable Polymers Polyhydroxyalkanoates and the Development of Multiple Applications. MDPI. Available at: [Link]

  • Yao, Y., et al. (2021). Selective Removal of Sodium Ions from Aqueous Media Using Effective Adsorbents. ResearchGate. Available at: [Link]

  • Adamus, G., & Kowalczuk, M. (2019). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. MDPI. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Removal of cations using ion-binding copolymer. Available at: [Link]

  • Wan, J., et al. (2019). Removal of several types of sodium and potassium salts from aqueous solutions based on their natural fixation. Desalination and Water Treatment. Available at: [Link]

Sources

Troubleshooting

controlling chirality in biosynthetic 5-hydroxyheptanoate production

To: User (R&D Scientist / Process Engineer) From: Senior Application Scientist, Biosynthetic Pathways Division Subject: Technical Support: Troubleshooting Chiral 5-Hydroxyheptanoate (5-HH) Production Welcome to the Advan...

Author: BenchChem Technical Support Team. Date: February 2026

To: User (R&D Scientist / Process Engineer) From: Senior Application Scientist, Biosynthetic Pathways Division Subject: Technical Support: Troubleshooting Chiral 5-Hydroxyheptanoate (5-HH) Production

Welcome to the Advanced Biosynthesis Support Center

You are accessing the technical guide for Protocol 5-HH-C7 , specifically designed for the control of enantioselectivity in the biosynthetic production of 5-hydroxyheptanoate.

This molecule presents a unique challenge: the hydroxyl group is at the C5 position (delta-position), making it prone to spontaneous lactonization (forming


-heptanolactone) and requiring precise enzymatic control to set the chiral center remote from the carboxyl head.

Below are the three most common support tickets we receive, structured as deep-dive troubleshooting guides.

Ticket #01: "My Enantiomeric Excess (ee%) is Degrading over Time."

Diagnosis: If your initial conversion shows high chirality (


 ee) but degrades as the fermentation or biotransformation progresses, you are likely facing Thermodynamic Equilibration  or Background Reductase Interference .

Technical Context: The primary biosynthetic route for 5-HH involves the stereoselective reduction of 5-oxoheptanoate using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).

  • Mechanism:

    
    
    
  • The Problem: Many host strains (e.g., E. coli K12 derivatives) possess endogenous ADHs with broad specificity and opposite stereopreference. Furthermore, oxidoreductases are reversible; prolonged incubation can racemize the product via an oxidation-reduction cycle.

Troubleshooting Protocol:

  • Switch to a "Clean" Host:

    • Action: Do not use wild-type E. coli. Switch to strains with multiple ADH deletions (e.g.,

      
      , 
      
      
      
      ).
    • Validation: Run a negative control with the host strain (empty vector) and the substrate (5-oxoheptanoate). If you detect 5-HH, your host is contaminating the chirality.

  • Implement Substrate-Limited Feeding (Fed-Batch):

    • High concentrations of the ketone precursor can induce stress responses that activate promiscuous reductases.

    • Protocol: Maintain 5-oxoheptanoate concentration

      
       via continuous feed.
      
  • Temperature Shift Strategy:

    • Enantioselectivity is temperature-dependent (

      
       term in the Arrhenius equation).
      
    • Action: Lower the biotransformation temperature from

      
       to 
      
      
      
      after induction. This kinetically traps the preferred enantiomer, as the activation energy for the "wrong" enantiomer is typically higher.

Visualization: Chirality Loss Pathways

ChiralityLoss Substrate 5-Oxoheptanoate Target (R)-5-Hydroxyheptanoate (Target) Substrate->Target Specific KRED (Fast) Wrong (S)-5-Hydroxyheptanoate (Impurity) Substrate->Wrong Endogenous ADH (Slow, Host-derived) Target->Substrate Reversibility (Long incubation) Lactone delta-Heptanolactone (Racemic/Dead End) Target->Lactone Acidic pH (Spontaneous) Wrong->Lactone Acidic pH

Figure 1: Kinetic competition between the specific biosynthetic enzyme and host background activity leading to racemization.

Ticket #02: "The Reaction Stalls at 50-60% Conversion."

Diagnosis: This is a classic Cofactor Imbalance . The reduction of 5-oxoheptanoate consumes stoichiometric amounts of


. If the cell cannot regenerate the cofactor fast enough, the intracellular redox potential crashes, halting the enzyme.

Technical Context: Biosynthetic reductions are coupled reactions. You cannot rely solely on central metabolism (TCA cycle) to supply enough reducing power for high-titer production of reduced fatty acids.

Troubleshooting Protocol:

  • The "Coupled Enzyme" System (GDH):

    • Action: Co-express Glucose Dehydrogenase (GDH) (e.g., from Bacillus subtilis).

    • Substrate: Supplement the media with excess Glucose (1.5 equivalents relative to your ketone substrate).

    • Mechanism:[1][2][3][4] Glucose

      
       Gluconolactone reduces 
      
      
      
      back to
      
      
      .
  • The "Coupled Substrate" System (Isopropanol):

    • Action: Use an ADH that accepts Isopropanol as a co-substrate.

    • Mechanism:[1][2][3][4][5] Isopropanol

      
       Acetone (generates NADPH).
      
    • Warning: Acetone is volatile and can be toxic. Only use this for short-chain ADHs.

Data: Cofactor Regeneration Efficiency

SystemMax Conversion (24h)Cost EfficiencyChirality Risk
Endogenous Metabolism 45-55%High (Free)Low
GDH (Glucose) >98% MediumLow
FDH (Formate) 90-95%MediumHigh (pH shifts)
Isopropanol 85%Low (Solvent cost)Medium (Protein denaturation)

Ticket #03: "I Cannot Isolate the Free Acid; I Keep Getting a Lactone."

Diagnosis: You are fighting the entropy of ring formation. 5-hydroxyheptanoate is a


-hydroxy acid. Under acidic or even neutral conditions with heat, it will spontaneously cyclize to form 

-heptanolactone
(a 6-membered ring), releasing water.

Technical Context:

  • Thermodynamics: The 6-membered ring is highly stable.

  • Downstream Processing (DSP) Error: Standard fatty acid extraction involves acidification (pH 2-3) to protonate the carboxyl group for solvent extraction. This instantly catalyzes lactonization for 5-HH.

Troubleshooting Protocol:

  • Modify Extraction pH:

    • Do NOT acidify to pH 2.0.

    • Action: Perform extraction at pH 4.5 - 5.0 (near the pKa). While extraction efficiency is slightly lower, you preserve the open-chain form. Alternatively, extract the lactone intentionally and hydrolyze it later using mild base (NaOH) immediately before use.

  • In-Situ Product Removal (ISPR):

    • Use a basic anion-exchange resin (e.g., Amberlite IRA-400) in the bioreactor.

    • Mechanism:[1][2][3][4][5] The resin binds the carboxylate anion (

      
      ), pulling the equilibrium toward the open chain and preventing cyclization.
      

Visualization: The Lactonization Trap

Lactonization OpenChain 5-Hydroxyheptanoate (Open Chain Active Form) Transition Acidic Workup (pH < 4.0) or Heat (>40°C) OpenChain->Transition Protonation Lactone delta-Heptanolactone (Cyclic Inactive Form) Transition->Lactone -H2O (Spontaneous) BaseHydrolysis Base Hydrolysis (NaOH, pH 12) Lactone->BaseHydrolysis Ring Opening BaseHydrolysis->OpenChain Return to Salt Form

Figure 2: The reversible cyclization pathway. Acidic conditions favor the lactone; basic conditions favor the open hydroxy-acid salt.

References & Authoritative Sources

  • Enzymatic Reduction of 5-Oxo Esters:

    • Source:Patel, R. N., et al. (1992). "Stereoselective reduction of 5-oxoheptanoate."

    • Relevance: Establishes the baseline for using Pichia and Saccharomyces reductases for C6 and C7 5-oxo acids.

    • Citation:

  • Chirality Control in Hydroxyalkanoates:

    • Source:Chen, X., et al. (2021).[4] "Metabolic engineering for biosynthesis of polyhydroxyalkanoates."

    • Relevance: Details the competition between PhaG, PhaJ, and host thioesterases in determining chain length and chirality.

    • Citation:

  • Baeyer-Villiger Monooxygenases (Alternative Route):

    • Source:Chemical Reviews (2011).

    • Relevance: Describes the "Oxidative" route where cyclic ketones are expanded to lactones, which can be hydrolyzed to hydroxy acids.

    • Citation:

  • Cofactor Regeneration Systems:

    • Source:University of Freiburg (2019).

    • Relevance: Validation of the GDH/Glucose system for driving difficult reductions in cell-free and whole-cell systems.

    • Citation:

Sources

Reference Data & Comparative Studies

Validation

FTIR Characterization Guide: Sodium 5-Hydroxyheptanoate vs. Critical Impurities

Executive Summary Sodium 5-hydroxyheptanoate (CAS: 59239-94-0) serves as a critical intermediate in the synthesis of statins and specific fatty acid derivatives. Its stability is pH-dependent; in acidic environments, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 5-hydroxyheptanoate (CAS: 59239-94-0) serves as a critical intermediate in the synthesis of statins and specific fatty acid derivatives. Its stability is pH-dependent; in acidic environments, it protonates to 5-hydroxyheptanoic acid , which spontaneously cyclizes into


-heptalactone  (CAS: 3301-90-4).

This guide provides a definitive spectroscopic framework to distinguish the target salt from its lactone degradation product and free acid precursor. By leveraging the distinct shift in carbonyl stretching frequencies (


 vs. 

), researchers can validate compound integrity without relying solely on chromatography.

Chemical Dynamics & Spectral Logic

To interpret the FTIR spectrum accurately, one must understand the dynamic equilibrium of the analyte. The spectral "fingerprint" changes drastically based on the sample's history and pH environment.

The Conversion Pathway

The following diagram illustrates the structural transformation that dictates the FTIR shifts.

ChemicalPathway Salt Sodium 5-Hydroxyheptanoate (Target Salt) ν(COO⁻): ~1560 cm⁻¹ Acid 5-Hydroxyheptanoic Acid (Transient Intermediate) ν(C=O): ~1710 cm⁻¹ Salt->Acid + H⁺ (Acidification) Acid->Salt + NaOH (Neutralization) Lactone δ-Heptalactone (Cyclized Impurity) ν(C=O): ~1735 cm⁻¹ Acid->Lactone - H₂O (Cyclization) Lactone->Salt + NaOH / Heat

Figure 1: The pH-dependent equilibrium between the carboxylate salt, free acid, and lactone forms. Note the distinct carbonyl environments.

Characteristic Peak Analysis

The differentiation relies primarily on the Carbonyl Region (1800–1500 cm⁻¹) and the Hydroxyl Region (3600–3200 cm⁻¹) .

Comparative Spectral Table
Functional GroupVibration ModeSodium 5-Hydroxyheptanoate (Target)

-Heptalactone
(Impurity)
5-Hydroxyheptanoic Acid (Precursor)
Carbonyl (C=O) StretchingAbsent (in 1700 region)1735–1750 cm⁻¹ (Strong, Sharp)1705–1720 cm⁻¹ (Strong)
Carboxylate (COO⁻) Asymmetric Stretch1550–1610 cm⁻¹ (Strong, Broad)AbsentAbsent
Carboxylate (COO⁻) Symmetric Stretch1400–1450 cm⁻¹ (Medium)AbsentAbsent
Hydroxyl (O-H) Stretching3200–3500 cm⁻¹ (Broad, H-bonded)Absent (if dry)2500–3300 cm⁻¹ (Very Broad, COOH dimer)
C-O (Alcohol/Ester) Stretching1050–1100 cm⁻¹ (Secondary Alcohol)1150–1250 cm⁻¹ (C-O-C Ring Stretch)1050–1100 cm⁻¹
Detailed Band Assignment
1. The Carboxylate Doublet (The Salt Marker)

Unlike esters or acids, the sodium salt possesses a resonance-stabilized carboxylate anion (


). This delocalization reduces the bond order, shifting the absorption to lower frequencies.
  • Asymmetric Stretch (

    
    ):  1550–1610 cm⁻¹. This is the most intense peak in the spectrum.
    
  • Symmetric Stretch (

    
    ):  1400–1450 cm⁻¹.
    
  • Diagnostic Value: If you see a peak above 1700 cm⁻¹, your sample has degraded into lactone or contains residual free acid.

2. The Lactone Carbonyl (The Degradation Marker)

-Heptalactone is a 6-membered cyclic ester. Ring strain and the ester functionality push the carbonyl stretch to a higher frequency (1735–1750 cm⁻¹ ) compared to acyclic acids.
  • Diagnostic Value: The appearance of a sharp band at 1740 cm⁻¹ indicates cyclization.

3. The Hydroxyl Group[1]
  • Sodium Salt: Shows a broad band ~3400 cm⁻¹ due to the secondary alcohol at position 5 and moisture (salts are hygroscopic).

  • Lactone: If the sample is dry, this region should be relatively clean, as the hydroxyl group is consumed to form the ring ether linkage.

Experimental Protocols

Reliable FTIR data requires strict control over sample preparation, particularly because sodium salts are hygroscopic and can absorb atmospheric CO₂ (forming sodium carbonate/bicarbonate artifacts).

Protocol A: ATR (Attenuated Total Reflectance) – Recommended

Best for rapid QC and detecting surface degradation.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect a 32-scan background of the clean crystal.

  • Sample Loading: Place ~10 mg of Sodium 5-hydroxyheptanoate powder on the crystal.

  • Compression: Apply high pressure using the anvil to ensure good contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Cleaning: Wipe immediately with methanol. Water usage should be minimized to prevent dissolving the salt on the crystal if using water-soluble optics (like KBr).

Protocol B: The "Acid Shift" Validation Test

A self-validating experiment to confirm the identity of the salt.

  • Step 1 (Salt Spectrum): Acquire the spectrum of the solid sodium salt. Confirm the 1560 cm⁻¹ peak.

  • Step 2 (Acidification): Dissolve 50 mg of the salt in 1 mL of 0.1 M HCl. Extract with Dichloromethane (DCM).

  • Step 3 (Lactonization): Evaporate the DCM layer gently. The residue will likely spontaneously lactonize.

  • Step 4 (Lactone Spectrum): Acquire the spectrum of the residue.

  • Result: The strong peak at 1560 cm⁻¹ should disappear, replaced by a new peak at ~1735 cm⁻¹ . This confirms the original sample was indeed the carboxylate salt.

Analytical Workflow Diagram

AnalysisWorkflow Start Start: Unknown White Powder ATR Acquire ATR-FTIR Spectrum Start->ATR Check1700 Check 1700-1750 cm⁻¹ Region ATR->Check1700 LactoneFound Peak at ~1735 cm⁻¹ (Lactone Contamination) Check1700->LactoneFound Peak Present Check1560 Check 1550-1610 cm⁻¹ Region Check1700->Check1560 Peak Absent SaltConfirmed Strong Peak ~1560 cm⁻¹ (Sodium Salt Confirmed) Check1560->SaltConfirmed Peak Present Unknown No Characteristic Peaks (Investigate Other Impurities) Check1560->Unknown Peak Absent

Figure 2: Decision tree for identifying Sodium 5-hydroxyheptanoate and distinguishing it from lactone impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2025).[2] Delta-Heptalactone | C7H12O2.[2] PubChem.[2][3] Available at: [Link]

  • Lindenbeck, L. M., et al. (2024).[4] FTIR spectra of sodium 4-hydroxyvalerate and the DL. ResearchGate. (Homolog comparison data). Available at: [Link]

  • St. Paul's Cathedral Mission College. Infrared Spectroscopy: Carboxylic Acids and Derivatives. Available at: [Link]

  • AA Blocks. (2025). Sodium 5-hydroxyheptanoate Product Details. Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Biodegradability of P5HH and PHB Polymers for Drug Development Applications

A Technical Guide for Researchers and Scientists Abstract Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by microorganisms, offering a promising alternative to conventional, non-degradab...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Scientists

Abstract

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by microorganisms, offering a promising alternative to conventional, non-degradable plastics in various fields, including the pharmaceutical industry.[1][2][3] Their biocompatibility and ability to be broken down in biological environments make them ideal candidates for applications such as controlled drug delivery and tissue engineering scaffolds.[4][5][6] This guide provides a detailed comparison of the biodegradability of two specific PHAs: Poly(3-hydroxy-5-phenylvalerate) (P5HH) and Poly(3-hydroxybutyrate) (PHB). By examining their chemical structures, degradation mechanisms, and performance under standardized testing protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate polymer for their specific application.

Introduction to Polyhydroxyalkanoates (PHAs) and their Significance in Drug Development

PHAs are a family of naturally occurring polyesters produced by numerous bacteria as intracellular carbon and energy storage compounds.[3][7] Their key advantage lies in their biodegradability, which allows them to be broken down by microorganisms in various environments, such as soil and marine water.[8][9] This property, combined with their inherent biocompatibility, has generated significant interest in their use for medical applications.[1][4][5] In drug delivery, PHAs can encapsulate therapeutic agents, protecting them from degradation and enabling targeted or sustained release.[5][6] As tissue engineering scaffolds, their biodegradable nature allows them to support cell growth and then gradually degrade as new tissue is formed, eliminating the need for surgical removal.[4]

Chemical Structure and its Influence on Biodegradability

The rate and extent of biodegradation of PHAs are intrinsically linked to their chemical structure. The two polymers under consideration, P5HH and PHB, differ in the side chains attached to their polyester backbone.

Poly(3-hydroxybutyrate) (PHB): PHB is the most well-known and simplest PHA, characterized by a methyl group (-CH3) as its side chain.[1] This simple structure contributes to its high crystallinity, which can make it brittle and rigid.[5][10]

Poly(3-hydroxy-5-phenylvalerate) (P5HH): P5HH, in contrast, possesses a more complex aromatic side chain containing a phenyl group. The introduction of this bulkier group can disrupt the polymer's crystalline structure, leading to a more amorphous material with potentially different degradation characteristics.

Diagram: Chemical Structures of PHB and P5HH

G cluster_PHB Poly(3-hydroxybutyrate) (PHB) cluster_P5HH Poly(3-hydroxy-5-phenylvalerate) (P5HH) PHB_structure [–O–CH(CH3)–CH2–C(=O)–]n P5HH_structure [–O–CH(CH2CH2C6H5)–CH2–C(=O)–]n G PHA Insoluble PHA Polymer Oligomers Soluble Oligomers & Monomers PHA->Oligomers Hydrolysis Enzyme Extracellular PHA Depolymerase Enzyme->PHA Microorganism Microorganism Oligomers->Microorganism Uptake Microorganism->Enzyme Secretion Metabolism Metabolism (Carbon & Energy) Microorganism->Metabolism CO2_H2O CO2 + H2O Metabolism->CO2_H2O

Caption: General mechanism of PHA biodegradation by microorganisms.

Comparative Biodegradability: P5HH vs. PHB

Direct comparative experimental data on the biodegradability of P5HH is less abundant in publicly available literature compared to the extensively studied PHB. However, based on the principles of polymer science and existing research on PHAs with different side chains, we can infer the likely differences in their degradation behavior.

Hypothesized Biodegradation Profile of P5HH:

The presence of the bulky phenyl side chain in P5HH is expected to reduce the polymer's crystallinity compared to PHB. This lower crystallinity should, in principle, make P5HH more susceptible to enzymatic attack and thus, potentially more rapidly biodegradable under certain conditions. However, the aromatic nature of the side chain itself might influence the specificity and efficiency of PHA depolymerases, some of which are more effective on short-chain-length PHAs. The degradation of the aromatic side chain itself would likely involve different metabolic pathways than the simple alkyl side chain of PHB, potentially requiring a more diverse microbial community. [11][12][13][14]

Established Biodegradation Profile of PHB:

PHB is known to be completely biodegradable in various microbially active environments. [9]However, its high crystallinity can slow down the degradation rate. Studies have shown that the degradation of PHB occurs preferentially in the amorphous regions, and the rate is influenced by factors such as the processing method of the polymer film and the specific microorganisms present. [15][16]For instance, some studies have found that compression-molded PHB films degrade faster than solvent-cast films. [16]

Table 1: Predicted and Known Properties Influencing Biodegradability of P5HH and PHB

PropertyPoly(3-hydroxy-5-phenylvalerate) (P5HH)Poly(3-hydroxybutyrate) (PHB)
Side Chain Phenylvalerate (aromatic)Butyrate (aliphatic)
Expected Crystallinity LowerHigher [5][10]
Predicted Susceptibility to Enzymatic Attack Potentially Higher (due to lower crystallinity)Lower (due to higher crystallinity)
Degradation Products Phenyl-containing monomers and oligomers3-hydroxybutyric acid [16]
Microbial Requirement May require specific enzymatic capabilities for aromatic compound degradationDegraded by a wide range of common soil and water bacteria [1]

Standardized Experimental Protocols for Assessing Biodegradability

To objectively compare the biodegradability of polymers like P5HH and PHB, standardized testing methods are crucial. These protocols create controlled environments to ensure reproducible and comparable results.

ASTM D5338 and ISO 14855: Aerobic Biodegradation under Controlled Composting Conditions

These are widely accepted standards for determining the aerobic biodegradability of plastic materials. [17][18][19][20][21][22]The core principle of these tests is to measure the conversion of the carbon in the polymer to carbon dioxide (CO2) by microorganisms in a compost environment. [18][20][21]

Step-by-Step Methodology (based on ISO 14855-2):

  • Sample Preparation: The polymer sample is typically ground into a powder or cut into small pieces to maximize surface area. [17][23]

  • Inoculum: A mature compost derived from municipal solid waste serves as the source of a diverse microbial community. [20][21]

  • Test Setup: A known amount of the polymer sample is mixed with the compost and placed in a sealed vessel. A blank vessel containing only compost is run in parallel to account for the natural respiration of the microorganisms. [23]

  • Controlled Conditions: The vessels are maintained at a constant temperature (typically 58°C for thermophilic composting), with controlled aeration and humidity to ensure optimal microbial activity. [17][18][19]

  • CO2 Measurement: The amount of CO2 evolved from each vessel is measured over time, typically for a period of 45 to 180 days. [17][19][24]

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 produced by the polymer sample to its theoretical maximum CO2 production, which is determined from the polymer's elemental composition. [21]

Diagram: Experimental Workflow for Biodegradability Testing (ISO 14855)

G Start Start: Polymer Sample (P5HH or PHB) Preparation Sample Preparation (e.g., powdering) Start->Preparation Mixing Mix with Compost (Inoculum) Preparation->Mixing Incubation Incubation in Bioreactor (58°C, controlled aeration & humidity) Mixing->Incubation Monitoring Continuous CO2 Measurement Incubation->Monitoring Analysis Data Analysis: Calculate % Biodegradation Monitoring->Analysis End End: Biodegradation Curve Analysis->End

Caption: Workflow for determining aerobic biodegradability via ISO 14855.

Conclusion and Future Directions

While PHB is a well-characterized biodegradable polymer, the introduction of functional groups, as seen in P5HH, offers the potential to tailor properties for specific drug delivery applications. The predicted lower crystallinity of P5HH suggests it may offer faster degradation rates, which could be advantageous for applications requiring more rapid drug release or scaffold resorption.

However, comprehensive experimental data from head-to-head comparative studies under standardized conditions are needed to definitively establish the biodegradability profile of P5HH relative to PHB. Future research should focus on:

  • Conducting biodegradation tests on P5HH using ASTM D5338 or ISO 14855 to generate quantitative data.

  • Investigating the specific microbial communities and enzymes involved in the degradation of P5HH.

  • Evaluating the ecotoxicity of the degradation byproducts of P5HH.

By systematically exploring these areas, the scientific community can fully elucidate the potential of P5HH as a valuable biomaterial for advanced drug development applications.

References

  • Enzymatic degradation of poly-[(R)-3-hydroxybutyrate]: Mechanism, kinetics, consequences. (2018). Google Scholar.
  • H NMR Imaging Study of Enzymatic Degradation in Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Evidence for Preferential Degradation of the Amorphous Phase by PHB Depolymerase B from Pseudomonas lemoignei. (n.d.).
  • Biodegradation of polyhydroxyalkanoates: current st
  • PHB (poly‐β‐hydroxybutyrate)
  • ISO 14855: Composting of Plastics. (n.d.). Aropha.
  • Biodegradation of polyhydroxyalkanoates: current state and future prospects. (2025). Frontiers.
  • Degradation of Polyhydroxyalkanoate (PHA): a Review. (n.d.). Semantic Scholar.
  • Polyhydroxybutyr
  • Enzymatic Degradability of Poly(β-Hydroxybutyrate) as a Function of Tacticity. (2006). Google Scholar.
  • Enzymatic degradation of poly(3-hydroxybutyrate) by a commercial lipase. (n.d.). UPC Commons.
  • Biodegradation Studies of Polyhydroxybutyrate and Polyhydroxybutyrate-co-Polyhydroxyvaler
  • ASTM D5338: Composting of Plastics Measured by CO2 Evolution. (n.d.). Aropha.
  • Biodegradation of Poly (3-hydroxyalkanoates). (n.d.).
  • ISO 14855: aerobic biodegradability under controlled composting conditions. (2020). AIMPLAS.
  • ASTM D5338-98e1 - Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions. (n.d.).
  • Biodegradability of Poly(hydroxyalkanoate)
  • Applications of Polyhydroxyalkanoates in Drug Delivery. (2019). FABAD Journal of Pharmaceutical Sciences.
  • ISO 14855 standard. (n.d.). BPC Instruments.
  • ASTM D5338. (n.d.). BioPro Global.
  • Photodegradation of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) and Its Effects on Marine Biodegradability. (2025).
  • ASTM D-5338 standard. (n.d.). BPC Instruments.
  • ASTM D5338 - Biodegradation Test - Composting. (n.d.). Situ Biosciences.
  • Polyhydroxybutyr
  • BS EN ISO 14855 - Biodegradable Testing. (n.d.). Impact Solutions.
  • From Obtaining to Degradation of PHB: Material Properties. Part I. (n.d.). Redalyc.
  • A review on Polyhydroxybutyrate (PHB)
  • Global Polyhydroxybutyrate (PHB) Market Expands with Rising. (2026). openPR.com.
  • Biodegradability Evaluation of Polymers by ISO 14855-2. (2009). PMC.
  • Study on the biodegradation process of poly (3-hydroxybutyrate). (2025).
  • Review of Biopolymer Polyhydroxybutyrate (PHB) and Blends: Modification of Thermal and Mechanical Properties via Additive Manufacturing Processing. (2025). PMC.
  • Biodegradation behavior of PHAs with different chemical structures under controlled composting conditions. (2025).
  • Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. (n.d.). Google Scholar.
  • Synthesis and Properties of Poly[p-(2,5-dihydroxy)- phenylenebenzobisoxazole] Fiber. (2008). Google Scholar.
  • Synthesis, crystal structure, and thermal properties of poly[aqua(μ5-2,5-dicarboxybenzene-1,4-dicarboxyl
  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022). Google Scholar.
  • Polycyclic Aromatic Hydrocarbons (PAHs) Biodegradation by Basidiomycetes Fungi, Pseudomonas Isolate, and Their Cocultures: Comparative In Vivo and In Silico Approach. (n.d.). Academia.edu.
  • Polycyclic Aromatic Hydrocarbons (PAHs) Biodegradation by Basidiomycetes Fungi, Pseudomonas Isolate, and Their Cocultures: Comparative in Vivo and in Silico Approach. (2008). PubMed.
  • Degradation of a poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) compound in different environments. (2024). EPIC.
  • Degradation of a poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) compound in different environments. (2024).
  • Natural Degradation and Biodegradation of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) in Liquid and Solid Marine Environments. (n.d.). Archimer - Ifremer.
  • Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. (2016). Frontiers.
  • Biodegradation of Polycyclic Aromatic Hydrocarbons by Novosphingobium pentarom
  • The Influence of Additives and Environment on Biodegradation of PHBV Biocomposites. (2022). Google Scholar.
  • PHB (poly-β-hydroxybutyrate) and its enzymatic degradation. (2025).
  • Synthesis and properties of poly 5-methylthiouridylic acid. (1984). PubMed.
  • Enzyme-Embedded Degradation of Poly(ε-caprolactone) using Lipase-Derived from Probiotic Lactobacillus plantarum. (n.d.). PMC.
  • Thermal Properties and Biodegradability Studies of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). (n.d.).
  • Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of N
  • Synthesis and sensing properties of D5h pentagonal silver star nanoparticles. (n.d.). Nanoscale (RSC Publishing).

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Validation

Technical Guide: Mass Spectrometry Fragmentation of 5-Hydroxyheptanoate

Executive Summary In metabolic profiling and drug development, 5-hydroxyheptanoate (often analyzed as Methyl 5-trimethylsiloxyheptanoate ) serves as a critical marker for fatty acid oxidation defects and polyhydroxyalkan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic profiling and drug development, 5-hydroxyheptanoate (often analyzed as Methyl 5-trimethylsiloxyheptanoate ) serves as a critical marker for fatty acid oxidation defects and polyhydroxyalkanoate (PHA) biosynthesis. However, its analysis is fraught with structural ambiguity due to the presence of positional isomers (e.g., 3-hydroxy, 4-hydroxy) and the thermodynamic tendency of


-hydroxy acids to cyclize into lactones.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-hydroxyheptanoate. We compare the industry-standard TMS-Methyl Ester (TMS-ME) derivatization protocol against common alternatives (underivatized methyl esters and tBDMS derivatives). The data presented confirms that the TMS-ME derivative provides the superior balance of structural diagnostic power and chromatographic stability required for regulated bioanalysis.

Structural Context & Derivatization Strategy

Direct analysis of 5-hydroxyheptanoic acid is analytically invalid due to thermal instability. Upon heating in a GC injector, the free acid spontaneously dehydrates to form


-heptanolactone , leading to non-reproducible quantification.

To ensure scientific integrity, a dual-derivatization strategy is required:

  • Methylation: Protects the carboxyl group (prevents H-bonding).

  • Silylation (TMS): Protects the hydroxyl group (directs fragmentation).

Comparison of Analytical Derivatives
FeatureTMS-Methyl Ester (Recommended) Methyl Ester (Underivatized OH)tBDMS-Methyl Ester
Stability High (Thermally stable up to 300°C)Low (Risk of on-column lactonization)Very High (Hydrolytically stable)
Base Peak

-Cleavage ions (Structural ID)
Non-specific (often m/z 43, 55)[M-57]

(Molecular Weight ID)
Isomer Resolution Excellent (Distinct

-cleavage)
Poor (Isomers co-elute)Good
Diagnostic Utility High (Pinpoints OH position)Low (Ambiguous spectra)Medium (MW confirmation)

Fragmentation Mechanics: Methyl 5-trimethylsiloxyheptanoate

The electron ionization (EI, 70 eV) spectrum of the TMS-methyl ester of 5-hydroxyheptanoate (MW 232) is governed by


-cleavage  relative to the trimethylsiloxy (TMSO) group. This mechanism is deterministic and self-validating.
The Mechanism

The ionization localizes the positive charge on the ether oxygen of the TMSO group. This triggers homolytic cleavage of the adjacent carbon-carbon bonds, resulting in two dominant diagnostic ions.

1.

-Cleavage A (Loss of Ethyl Tail)
  • Bond Broken: C5–C6

  • Neutral Loss: Ethyl radical (

    
    , 29 Da)
    
  • Fragment Ion:

    
    203 
    
  • Structure:

    
    
    
  • Significance: Confirms the length of the chain on the carboxyl side of the hydroxyl group.

2.

-Cleavage B (Loss of Ester Head)
  • Bond Broken: C4–C5

  • Neutral Loss: Methyl butyrate radical (

    
    , 101 Da)
    
  • Fragment Ion:

    
    131 
    
  • Structure:

    
    
    
  • Significance: Confirms the ethyl group on the alkyl side, distinguishing it from 4-hydroxy (propyl tail) or 6-hydroxy (methyl tail) isomers.

Visualizing the Fragmentation Pathway[1]

Fragmentation MolIon Molecular Ion (MW 232) Methyl 5-trimethylsiloxyheptanoate FragA Fragment A (m/z 203) [M - Ethyl]+ MolIon->FragA - C2H5 (29 Da) (Alpha Cleavage C5-C6) FragB Fragment B (m/z 131) [M - Ester Side Chain]+ MolIon->FragB - (CH2)3COOMe (101 Da) (Alpha Cleavage C4-C5) Rearrange Trimethylsilyl Cation (m/z 73) MolIon->Rearrange Si-C Cleavage

Figure 1: Mechanistic pathway of alpha-cleavage fragmentation for Methyl 5-trimethylsiloxyheptanoate.

Comparative Analysis: Distinguishing Isomers

A critical challenge in drug metabolite identification is distinguishing 5-hydroxyheptanoate from its isomers, particularly 3-hydroxyheptanoate .

The "McLafferty" Differentiator
  • 3-Hydroxy Isomers: The TMS derivative of 3-hydroxy fatty acid methyl esters undergoes a specific McLafferty rearrangement involving the ester group, producing a massive peak at

    
     175 .
    
  • 5-Hydroxy Isomers: Due to the distance between the hydroxyl group at C5 and the ester carbonyl, the McLafferty rearrangement is geometrically unfavorable. The absence of

    
     175 is the primary negative diagnostic for 5-hydroxyheptanoate. 
    
Quantitative Ion Comparison Table
Ion (

)
5-Hydroxyheptanoate (TMS) 3-Hydroxyheptanoate (TMS) Interpretation
73 HighHighNon-specific TMS group

.
131 Dominant AbsentDiagnostic for Ethyl tail (C5 position).
175 Absent Dominant (Base Peak) Diagnostic for 3-OH (McLafferty).
203 High Low/AbsentDiagnostic for C5-Carboxyl distance.
217 LowLow

(Loss of methyl from TMS).
233 AbsentMedium

(Often seen in CI, not EI).

Experimental Protocol: Validated Workflow

To replicate these results, the following "Self-Validating" protocol utilizes an internal standard check to ensure derivatization efficiency.

Reagents:

  • Methanol/HCl (1N) or BF3-Methanol (14%)

  • BSTFA + 1% TMCS (Silylation reagent)

  • Hexane (HPLC Grade)

  • Internal Standard: Methyl Pentadecanoate (C15:0)

Step-by-Step Methodology
  • Extraction & Drying:

    • Extract sample into ethyl acetate.[1] Evaporate to dryness under

      
       stream. Critical: Water residue will quench silylation.
      
  • Methylation (Esterification):

    • Add 200 µL Methanol/HCl. Incubate at 60°C for 30 mins.

    • Extract with 500 µL Hexane. Evaporate Hexane to dryness.

    • Checkpoint: At this stage, you have the Methyl Ester. Do not inject yet (risk of lactonization).

  • Silylation (Ether Formation):

    • Add 50 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 mins.

    • Mechanism:[2] Replaces active -OH proton with -Si(CH3)3.

  • GC-MS Acquisition:

    • Inject 1 µL (Splitless).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 70°C (1 min) -> 20°C/min -> 300°C.

Workflow Diagram

Workflow Sample Biological Sample (5-OH Heptanoate) Methylation Methylation (MeOH/HCl, 60°C) Sample->Methylation Intermediate Methyl 5-hydroxyheptanoate (Unstable Intermediate) Methylation->Intermediate Silylation Silylation (BSTFA + 1% TMCS) Intermediate->Silylation Prevents Lactonization Analyte Methyl 5-TMS-heptanoate (Stable Analyte) Silylation->Analyte GCMS GC-MS Analysis (Monitor m/z 131, 203) Analyte->GCMS

Figure 2: Analytical workflow ensuring stabilization of the 5-hydroxy moiety.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Trimethylsilyl Derivatives of Hydroxy Fatty Acid Methyl Esters. National Institute of Standards and Technology. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]

  • Peters, K., et al. (2018). Mass spectral characterization of hydroxy fatty acids produced by probiotic bacteria. Lipids, 53(4), 433-448. [Link]

Sources

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